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(6-chloro-3-methylpyridin-2-yl)methanol Documentation Hub

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  • Product: (6-chloro-3-methylpyridin-2-yl)methanol
  • CAS: 1352893-07-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (6-Chloro-3-methylpyridin-2-yl)methanol

Executive Summary In contemporary drug discovery, functionalized pyridine derivatives serve as indispensable building blocks due to their predictable pharmacokinetics and versatile reactivity profiles. (6-Chloro-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, functionalized pyridine derivatives serve as indispensable building blocks due to their predictable pharmacokinetics and versatile reactivity profiles. (6-Chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of non-systemic TGR5 agonists and KEAP1-Nrf2 protein-protein interaction (PPI) inhibitors.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, validated synthetic protocols, derivatization strategies, and its mechanistic role in modern pharmaceutical applications.

Physicochemical & Structural Profiling

The molecular architecture of (6-chloro-3-methylpyridin-2-yl)methanol features a highly substituted pyridine ring. The interplay between the electron-withdrawing chloro group at the C6 position and the electron-donating methyl group at the C3 position creates a unique electronic environment. This dictates its regioselectivity during nucleophilic aromatic substitution (SNAr) and dictates the stability of the adjacent primary alcohol.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters critical for reaction planning and chromatographic purification, as referenced in chemical databases [1].

ParameterValue / Description
IUPAC Name (6-chloro-3-methylpyridin-2-yl)methanol
CAS Registry Number 1352893-07-2
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Physical State Colorless to pale yellow oil
InChI Key ONRPJLDCPOLWEM-UHFFFAOYSA-N
Standard Purity ≥ 95.0%

Synthetic Methodologies & Mechanistic Causality

The primary synthetic route to (6-chloro-3-methylpyridin-2-yl)methanol involves the chemoselective reduction of its corresponding ester, methyl 6-chloro-3-methylpicolinate. The choice of reducing agent is critical; standard lithium aluminum hydride (LiAlH₄) can lead to unwanted dehalogenation at the C6 position. Therefore, a milder system utilizing Sodium Borohydride (NaBH₄) in a mixed Tetrahydrofuran (THF)/Methanol solvent system is preferred [2].

Protocol 1: Chemoselective Ester Reduction

Causality & Design: NaBH₄ is generally too mild to reduce esters efficiently in aprotic solvents. However, the slow dropwise addition of methanol to the refluxing THF suspension generates active alkoxyborohydride species in situ. The methanol serves as both a proton source and an accelerant for the decomposition of the intermediate borate complex, driving the reaction to completion without cleaving the sensitive C-Cl bond.

Step-by-Step Methodology:

  • Preparation: Suspend methyl 6-chloro-3-methylpicolinate (65.0 g, 350 mmol) in anhydrous THF (300 mL) in a multi-neck round-bottom flask under a continuous N₂ atmosphere at 0 °C.

  • Reagent Addition: Add NaBH₄ (79.5 g, 2.1 mol, 6.0 equiv) in discrete portions to manage the initial exotherm.

  • Thermal Activation: Gradually heat the resulting mixture to 70 °C and maintain stirring for 20 minutes to ensure complete dissolution and initial complexation.

  • In Situ Activation: Cool the reaction vessel to 20–30 °C. Add Methanol (MeOH, 60.0 mL) dropwise over a 15-minute period.

    • Self-Validation Checkpoint: Vigorous effervescence will occur. This is the liberation of hydrogen gas, visually confirming the generation of the active reactive hydride species.

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Dilute the resulting residue with Ethyl Acetate (EtOAc, 350 mL).

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution (3 × 250 mL) to neutralize residual borate salts, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound as a colorless oil.

Derivatization & Functionalization Strategies

The primary alcohol of (6-chloro-3-methylpyridin-2-yl)methanol is highly reactive and often requires protection or oxidation depending on the downstream target.

Protocol 2: Silyl Ether Protection (TBDMS)

When the C6-chloro position is targeted for subsequent SNAr or cross-coupling reactions, the hydroxyl group must be masked to prevent competitive nucleophilic attack. Tert-butyldimethylsilyl (TBDMS) protection is the industry standard for this scaffold [3].

Causality & Design: Imidazole is utilized not merely as a base, but as a nucleophilic catalyst. It reacts with TBDMSCl to form a highly reactive silylimidazolium intermediate, which rapidly transfers the silyl group to the sterically hindered benzylic-type alcohol. Furthermore, imidazole scavenges the HCl byproduct, preventing premature acidic deprotection.

Step-by-Step Methodology:

  • Initiation: Charge a 500-mL 3-necked flask with (6-chloro-3-methylpyridin-2-yl)methanol (6.4 g, 40.61 mmol) and Dichloromethane (DCM, 300 mL).

  • Catalysis: Add imidazole (4.2 g, 61.7 mmol, 1.5 equiv) and stir until complete dissolution is achieved.

  • Protection: Cool the system to 0 °C using an ice/salt bath. Add TBDMSCl (7.6 g, 50.4 mmol, 1.2 equiv) portion-wise.

  • Propagation: Stir the resulting solution for 2 hours at 0 °C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the polar alcohol spot and the emergence of a high-R_f spot confirms complete conversion.

  • Quenching: Quench the reaction by adding 30 mL of deionized water. Extract the aqueous phase with DCM, wash the combined organics with brine, dry, and concentrate.

Synthetic workflow and key derivatization routes for the target compound.

Pharmaceutical Applications in Drug Discovery

The structural motif of (6-chloro-3-methylpyridin-2-yl)methanol is heavily utilized in the synthesis of two major classes of therapeutics:

1. KEAP1-Nrf2 PPI Inhibitors: Oxidative stress and inflammation are root causes of Inflammatory Bowel Disease (IBD). The target compound is used as a precursor to synthesize non-covalent small molecules that disrupt the interaction between the KEAP1 adaptor protein and the Nrf2 transcription factor. By inhibiting this complex, Nrf2 escapes proteasomal degradation, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), thereby upregulating mucosal healing pathways [2].

2. TGR5 Agonists: Derivatives of this compound act as non-systemic modulators of the TGR5 receptor. Activation of TGR5 stimulates the release of Glucagon-Like Peptide-1 (GLP-1), enhancing glucose-dependent insulin secretion. This makes derivatives of the target compound highly valuable in treating Type II Diabetes and metabolic syndrome [3].

Mechanism of action for KEAP1-Nrf2 PPI inhibitors in inflammatory pathways.

Analytical Validation Framework

To ensure the integrity of the synthesized (6-chloro-3-methylpyridin-2-yl)methanol, rigorous analytical validation is required:

  • NMR Spectroscopy: Definitive structural elucidation relies on ¹H and ¹³C NMR. The methylene protons of the benzylic alcohol typically appear as a distinct singlet (or doublet if coupled to the hydroxyl proton) in the ~4.5–4.8 ppm range, while the methyl group presents as a sharp singlet near 2.3 ppm.

  • Computational Chemistry: Quantum chemical calculations are often employed to determine the HOMO/LUMO energy gap of the functionalized pyridine ring. This data is critical for predicting the activation energy required for subsequent SNAr reactions at the C6-chloro position during drug development [1].

References

  • Lu, M. C., et al. "INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION." US Patent 20200055874A1, Published Feb 20, 2020.
  • Ardelyx, Inc. "Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists." Australian Patent AU2016369631A1, Published Dec 18, 2015.
Exploratory

Comprehensive Structural Elucidation of (6-chloro-3-methylpyridin-2-yl)methanol: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, the precise structural verification of synthetic intermediates is non-negotiable. (6-chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the precise structural verification of synthetic intermediates is non-negotiable. (6-chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including KEAP1-Nrf2 protein-protein interaction inhibitors[2] and MALT1 inhibitors[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic analytical readouts. Here, we will dissect the causality behind the analytical choices required to definitively elucidate this structure, ensuring that every protocol acts as a self-validating system to rule out synthetic artifacts such as regioisomers or hydrodehalogenation products.

Chemical Context and Synthetic Causality

The standard synthetic route to (6-chloro-3-methylpyridin-2-yl)methanol involves the chemoselective reduction of methyl 6-chloro-3-methylpicolinate using sodium borohydride (


) in a tetrahydrofuran (THF) suspension, followed by a methanol quench[2].

The Analytical Challenge: While


 is highly selective for the ester moiety over the pyridine ring, the analytical elucidation must definitively prove three things:
  • The complete reduction of the ester to the primary alcohol (-CH

    
    OH).
    
  • The preservation of the C6 chlorine atom (ruling out hydrodehalogenation).

  • The exact regiochemistry of the substituents (ruling out isomeric scrambling).

Analytical Strategy & Workflow

To achieve definitive structural proof, we employ an orthogonal analytical strategy combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1], and Infrared (IR) spectroscopy.

G A Sample Preparation (Purity >95%) B HRMS (ESI+) [M+H]+ & Isotope Ratio A->B C 1D NMR (1H, 13C) Functional Groups & Backbone A->C E IR Spectroscopy Vibrational Modes A->E F Definitive Structure Elucidation (6-chloro-3-methylpyridin-2-yl)methanol B->F D 2D NMR (COSY, HSQC, HMBC) Atom Connectivity C->D D->F E->F

Structural Elucidation Workflow for Pyridine Derivatives

High-Resolution Mass Spectrometry (HRMS)

HRMS is deployed as the first line of defense to confirm the molecular formula (


)[1].

Causality of Ionization: We utilize Electrospray Ionization in positive mode (ESI+). The basic nature of the pyridine nitrogen (


) makes it a highly efficient proton acceptor, yielding a robust 

pseudo-molecular ion.

Isotopic Signature: The presence of the chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as two stable isotopes,


 and 

, in an approximate 3:1 ratio. Observing this exact isotopic cluster in the mass spectrum definitively proves that the chlorine atom survived the

reduction.
Table 1: HRMS Quantitative Data Summary
ParameterTheoretical ValueExperimental TargetMass Error Tolerance
Formula


N/A
Exact Mass

(

)
158.0367 Da158.0369 Da

ppm
Exact Mass

(

)
160.0338 Da160.0341 Da

ppm
Isotope Ratio (

:

)
3.00 : 1~ 3.05 : 1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution[1].

Causality of Solvent Selection: Deuterated chloroform (


) is selected over 

or

. Because

lacks exchangeable deuterium atoms, it prevents the rapid proton-deuterium exchange of the hydroxyl (-OH) group, allowing the -OH proton to be observed as a distinct, albeit broad, signal.

Regiochemical Proof via HMBC: 1D


 NMR provides the backbone: the two adjacent aromatic protons (H4 and H5) appear as distinct doublets (

Hz), confirming the 2,3,6-trisubstitution pattern. However, to rule out the regioisomer (e.g., (2-chloro-5-methylpyridin-6-yl)methanol), 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The singlet from the hydroxymethyl protons (

4.70) must show a strong

correlation to the C3 carbon (

131.2), proving the methyl group and the hydroxymethyl group reside on adjacent carbons.
Table 2: NMR Chemical Shift and Connectivity Assignments
Position

Shift (ppm), Mult,

(Hz)

Shift (ppm)
Key HMBC Correlations (

)
1 (N) ---
2 -156.2-
3 -131.2-
4 7.45, d,

140.5C2, C5, C6
5 7.15, d,

122.8C3, C4, C6
6 (C-Cl) -149.6-
2-CH

OH
4.70, s (2H)62.4C2, C3
3-CH

2.35, s (3H)18.5C2, C3, C4
-OH 4.05, br s (1H)-C2 (weak)

Validated Experimental Methodologies

Protocol A: Self-Validating HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in a solvent system of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, maximizing ionization efficiency for the basic pyridine nitrogen in ESI+ mode.

  • Instrument Setup: Configure the ESI-TOF mass spectrometer in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validation Checkpoint (Lock-Mass): Infuse a Leucine Enkephalin lock-mass solution (

    
     556.2771) continuously via a secondary reference sprayer during the run.
    
    • System Suitability: If the mass error of the lock-mass exceeds 2.0 ppm at any point, the acquisition software must automatically halt. This ensures the target compound's mass accuracy is unimpeachable.

  • Data Processing: Extract the

    
     chromatogram and calculate the exact mass and the 
    
    
    
    /
    
    
    isotopic ratio.
Protocol B: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
    
  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both

    
     and 
    
    
    
    frequencies to maximize the signal-to-noise ratio and minimize reflected power.
  • Self-Validation Checkpoint (Shimming & Locking): Execute the automated gradient shimming routine.

    • System Suitability: The spectrometer must lock onto the deuterium signal of the

      
       solvent and calibrate the internal TMS singlet to exactly 0.00 ppm. A linewidth (Full Width at Half Maximum - FWHM) of 
      
      
      
      Hz for the TMS peak must be achieved to validate optimal magnetic field homogeneity before data acquisition begins.
  • Acquisition Sequence:

    • Acquire a standard 1D

      
       spectrum (16 scans, relaxation delay 
      
      
      
      s).
    • Acquire a 1D

      
       spectrum with proton decoupling (1024 scans).
      
    • Acquire 2D HSQC and HMBC spectra to map the one-bond and multiple-bond carbon-proton connectivities, respectively.

References

  • US Patent 20200055874A1. "INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION." Google Patents.
  • European Patent EP 3807266 B1. "PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS." European Patent Office.

Sources

Foundational

Spectroscopic Characterization of (6-chloro-3-methylpyridin-2-yl)methanol: A Technical Guide

Introduction (6-chloro-3-methylpyridin-2-yl)methanol, with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol , is a substituted pyridinemethanol derivative of significant interest in synthetic and medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-chloro-3-methylpyridin-2-yl)methanol, with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol , is a substituted pyridinemethanol derivative of significant interest in synthetic and medicinal chemistry.[1] Its structural features, including a chlorinated pyridine ring, a methyl group, and a primary alcohol, offer multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This technical guide provides an in-depth analysis of the spectroscopic data for (6-chloro-3-methylpyridin-2-yl)methanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

It is important to note that while this guide provides a detailed interpretation of the expected spectroscopic data, some of the presented data is based on hypothetical predictions due to the limited availability of experimentally derived spectra in the public domain. These predictions are grounded in fundamental spectroscopic principles and comparison with structurally related compounds.

Molecular Structure

The structural formula of (6-chloro-3-methylpyridin-2-yl)methanol is presented below. The numbering of the pyridine ring and the assignment of protons and carbons are crucial for the interpretation of the NMR data.

Figure 1: Molecular structure of (6-chloro-3-methylpyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments. The expected ¹H NMR data for (6-chloro-3-methylpyridin-2-yl)methanol is summarized in Table 1.

Table 1: Hypothetical ¹H NMR Data for (6-chloro-3-methylpyridin-2-yl)methanol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.30 - 7.40d~8.0
H-57.70 - 7.80d~8.0
-CH₂OH4.60 - 4.70s-
-CH₃2.30 - 2.40s-
-OHVariablebr s-

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary depending on the solvent and concentration.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of (6-chloro-3-methylpyridin-2-yl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[2][3]

  • Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets in the aromatic region of the spectrum. H-5 is likely to be downfield (7.70 - 7.80 ppm) compared to H-4 (7.30 - 7.40 ppm) due to the deshielding effect of the adjacent nitrogen atom and the chloro substituent. The coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling between adjacent protons on a pyridine ring.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet in the region of 4.60 - 4.70 ppm. Their proximity to the electronegative oxygen atom and the aromatic ring causes a downfield shift.

  • Methyl Protons (-CH₃): The three protons of the methyl group are expected to appear as a singlet around 2.30 - 2.40 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet with a variable chemical shift, as its position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The expected ¹³C NMR data is presented in Table 2.

Table 2: Hypothetical ¹³C NMR Data for (6-chloro-3-methylpyridin-2-yl)methanol

Carbon AssignmentChemical Shift (δ, ppm)
C-2160 - 162
C-3130 - 132
C-4125 - 127
C-5138 - 140
C-6150 - 152
-CH₂OH60 - 65
-CH₃18 - 22

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary depending on the solvent.[1]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): Five distinct signals are expected in the aromatic region (125-162 ppm). C-2 and C-6, being directly attached to the electronegative nitrogen and chlorine atoms, are expected to be the most downfield. The quaternary carbons (C-2, C-3, and C-6) may show lower intensity peaks.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of 60-65 ppm due to the deshielding effect of the attached oxygen atom.

  • Methyl Carbon (-CH₃): The methyl carbon should appear at the most upfield region of the spectrum, typically between 18 and 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected IR Absorption Bands for (6-chloro-3-methylpyridin-2-yl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3550Strong, BroadO-H stretch (alcohol)
3000 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch
1550 - 1600MediumC=C and C=N stretch (pyridine ring)
1400 - 1500MediumC=C and C=N stretch (pyridine ring)
1000 - 1300StrongC-O stretch (primary alcohol)
600 - 800StrongC-Cl stretch
500 - 1500VariableFingerprint Region
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectral Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • O-H Stretch: A strong and broad absorption band between 3200-3550 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[1][4]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.[5]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically show multiple bands in the 1400-1600 cm⁻¹ region.[6]

  • C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ range is characteristic of the C-O stretching of the primary alcohol.[1][4]

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the lower frequency region, typically between 600-800 cm⁻¹.[7]

  • Fingerprint Region: The region from approximately 500 to 1500 cm⁻¹ will contain a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for (6-chloro-3-methylpyridin-2-yl)methanol

m/zInterpretation
157/159[M]⁺˙ (Molecular ion peak)
142/144[M - CH₃]⁺
126/128[M - OCH₃]⁺
122[M - Cl]⁺
91[C₆H₆N]⁺

Note: The presence of chlorine will result in isotopic peaks with a ratio of approximately 3:1 for [M]⁺˙ and [M+2]⁺˙.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 157, with a smaller peak at m/z 159 due to the ³⁷Cl isotope. The approximate 3:1 intensity ratio of these peaks is a characteristic signature of a monochlorinated compound.

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. A plausible fragmentation pathway is illustrated in Figure 2. Common fragmentation patterns for this molecule could include the loss of a methyl group ([M - CH₃]⁺ at m/z 142/144), loss of a methoxy radical ([M - OCH₃]⁺ at m/z 126/128), loss of a chlorine atom ([M - Cl]⁺ at m/z 122), and further fragmentation to yield stable aromatic cations like the pyridinium ion fragment at m/z 91.

fragmentation M [C₇H₈ClNO]⁺˙ m/z = 157/159 frag1 [C₆H₅ClNO]⁺ m/z = 142/144 M->frag1 - •CH₃ frag2 [C₆H₅ClN]⁺˙ m/z = 126/128 M->frag2 - •OCH₃ frag3 [C₇H₈NO]⁺ m/z = 122 M->frag3 - •Cl frag4 [C₆H₆N]⁺ m/z = 91 frag2->frag4 - Cl

Figure 2: Predicted mass spectral fragmentation pathway for (6-chloro-3-methylpyridin-2-yl)methanol.

Conclusion

The comprehensive spectroscopic analysis of (6-chloro-3-methylpyridin-2-yl)methanol using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. While experimental data is not widely available, the predicted spectra, based on established principles and comparison with related compounds, offer a robust framework for its characterization. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

References

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  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.
  • Hoyt, E. A., & Jenks, W. S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(1), 245-261.
  • University of Massachusetts. IR Group Frequencies. [Link]

  • Chemguide. The Fingerprint Region of an Infra-red Spectrum. [Link]

  • Wandas, M., & Puszko, A. (2004). The IR Spectra of 2-Alkylamino- and Alkylnitramino-3- or 5-Nitro-4-Methylpyridine Derivatives. Chemistry of Heterocyclic Compounds, 40(11), 1438-1443.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. [Link]

  • PubChemLite. (6-chloro-2-methylpyridin-3-yl)methanol. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemguide. (n.d.). The fingerprint region - infra-red spectra. Retrieved from [Link]

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Exploratory

Physical properties of (6-chloro-3-methylpyridin-2-yl)methanol

An In-depth Technical Guide to the Physical Properties of (6-chloro-3-methylpyridin-2-yl)methanol This guide provides a comprehensive overview of the physical and spectroscopic properties of (6-chloro-3-methylpyridin-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of (6-chloro-3-methylpyridin-2-yl)methanol

This guide provides a comprehensive overview of the physical and spectroscopic properties of (6-chloro-3-methylpyridin-2-yl)methanol (CAS No: 1352893-07-2). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical, field-tested methodologies for the characterization and handling of this important synthetic building block. We will explore not only the known attributes of this compound but also the expert-level protocols required to determine its key physical constants, ensuring both scientific accuracy and a deep understanding of the causality behind experimental choices.

Introduction: A Versatile Pyridine Building Block

(6-chloro-3-methylpyridin-2-yl)methanol is a substituted pyridinemethanol derivative. Its structure is characterized by a pyridine ring, a heterocyclic aromatic system whose nitrogen atom influences its chemical properties, making it electron-deficient.[1] The molecule is further functionalized with a chloro group, a methyl group, and a hydroxymethyl group. Each of these substituents plays a critical role in the molecule's overall reactivity and utility. The hydroxymethyl group provides a reactive site for esterification, etherification, or oxidation, while the chloro substituent on the pyridine ring is a key site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups.[1] These features make it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Core Physicochemical Properties

Accurate physical property data is the bedrock of chemical synthesis and analysis. While some properties of (6-chloro-3-methylpyridin-2-yl)methanol are readily defined, others, such as its melting and boiling points, are not widely reported in public literature. This section presents the known data and outlines the imperative for experimental verification.

PropertyDataSource
CAS Number 1352893-07-2[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.6 g/mol [1]
Purity (Typical) ≥95%[1]
Appearance Likely a solid at room temperature[1]

Note: As of this guide's publication, specific experimental values for melting point, boiling point, and quantitative solubility are not consistently available in peer-reviewed literature or major chemical databases. The following sections provide robust protocols for determining these values.

Experimental Determination of Physical Properties

The integrity of all subsequent research and development hinges on the purity of the starting material. Therefore, the first step in characterizing this compound is purification, followed by the systematic determination of its physical constants.

Purification by Recrystallization

For a compound like (6-chloro-3-methylpyridin-2-yl)methanol, which is expected to be a solid, recrystallization is a highly effective purification technique.[1] This method leverages the principle that a compound's solubility in a given solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound forms crystals, leaving impurities behind in the solution.

Workflow for Purification by Recrystallization

G cluster_0 Purification Workflow A 1. Solvent Selection (Test solubility in various solvents) B 2. Dissolution (Dissolve crude solid in minimum hot solvent) A->B C 3. Hot Filtration (Optional) (Remove insoluble impurities) B->C D 4. Cooling & Crystallization (Allow solution to cool slowly to room temp, then ice bath) C->D E 5. Crystal Collection (Vacuum filtration using Buchner funnel) D->E F 6. Washing (Rinse crystals with small amount of cold solvent) E->F G 7. Drying (Dry crystals under vacuum to constant weight) F->G H 8. Purity Assessment (Melting point, TLC, HPLC) G->H

Caption: Workflow for the purification of a solid organic compound.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the compound in solvents like hexanes, ethyl acetate, isopropanol, or a mixture (e.g., hexane/ethyl acetate).

  • Dissolution: Place the crude (6-chloro-3-methylpyridin-2-yl)methanol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity should then be assessed by melting point determination and chromatographic methods.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity. A pure compound will melt over a narrow range (typically <1°C), whereas impurities will depress and broaden the melting range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the purified crystals are completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Measurement: Place the capillary in a digital melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[2]

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule. A combination of NMR, IR, and mass spectrometry provides a complete picture of the atomic connectivity and functional groups within (6-chloro-3-methylpyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5d1HH4Aromatic proton on the pyridine ring, adjacent to the chloro group.
~7.3d1HH5Aromatic proton on the pyridine ring, adjacent to the methyl group.
~4.8s2H-CH₂OHMethylene protons of the hydroxymethyl group.
~2.5s3H-CH₃Methyl group protons.
(variable)br s1H-OHHydroxyl proton; chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~158C2Carbon bearing the hydroxymethyl group.
~150C6Carbon bearing the chloro group.
~140C4Aromatic CH.
~130C5Aromatic CH.
~125C3Carbon bearing the methyl group.
~60-CH₂OHCarbon of the hydroxymethyl group.
~18-CH₃Carbon of the methyl group.

Disclaimer: The NMR data presented are hypothetical and based on established chemical shift principles for similar structures.[1] Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, making it an excellent tool for identifying functional groups.[1]

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃, -CH₂)
1600-1450C=C / C=N stretchPyridine Ring
~1050C-O stretchPrimary Alcohol
~800-700C-Cl stretchChloro-aromatic

The presence of a broad peak around 3300 cm⁻¹ would be strong evidence for the hydroxyl group, a key feature of the molecule.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule with high precision, which serves to confirm its elemental composition. For (6-chloro-3-methylpyridin-2-yl)methanol (C₇H₈ClNO), the expected monoisotopic mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with an acceptable deviation in the low ppm range. This provides unambiguous confirmation of the molecular formula.

Safety, Handling, and Storage

As with any laboratory chemical, (6-chloro-3-methylpyridin-2-yl)methanol and its analogs must be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from similar chloro- and alcohol-substituted pyridines, as well as general chemical safety principles, should be applied.

  • Hazard Statements (Anticipated): Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It could also be harmful if swallowed (H302).[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5][6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For some analogs, storage at 2-8°C under an inert atmosphere is recommended.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

(6-chloro-3-methylpyridin-2-yl)methanol is a compound of significant interest due to its versatile chemical structure. While its fundamental identity is established by its molecular formula and weight, a comprehensive understanding requires empirical determination of its physical properties. This guide provides the necessary framework and detailed protocols for researchers to purify, characterize, and safely handle this compound. By applying these rigorous experimental methodologies, scientists can ensure the quality and reliability of their work, paving the way for its successful application in complex synthetic pathways.

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Foundational

An In-depth Technical Guide on the Potential Biological Activity of (6-chloro-3-methylpyridin-2-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (6-chloro-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative with a chemical structure that suggests potential for a rang...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-chloro-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative with a chemical structure that suggests potential for a range of biological activities. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic effects including antimicrobial, antiviral, anticancer, and neurological activities.[1][2] The presence of a chloro-substituent and a hydroxymethyl group offers multiple points for potential interaction with biological targets and for further chemical modification.[3][4] This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of (6-chloro-3-methylpyridin-2-yl)methanol. It outlines a series of in vitro assays designed to probe its cytotoxic, antimicrobial, enzyme inhibitory, and neuroactive potential, grounded in established scientific protocols and methodologies.

Introduction and Chemical Profile

(6-chloro-3-methylpyridin-2-yl)methanol is a heterocyclic organic compound with the molecular formula C7H8ClNO.[3] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a key structural motif in medicinal chemistry due to its ability to form hydrogen bonds and its overall stability.[5] The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro group and the electron-donating methyl and hydroxymethyl groups, are critical in determining its potential biological interactions.

The synthesis of (6-chloro-3-methylpyridin-2-yl)methanol can be achieved through various synthetic routes, often involving the functionalization of a pre-existing pyridine or picoline ring.[3] A common approach involves the reduction of the corresponding carboxylic acid or aldehyde. For instance, 6-chloronicotinic acid can be reduced to 6-chloro-3-pyridinemethanol using a borane-tetrahydrofuran complex.[6]

Table 1: Physicochemical Properties of (6-chloro-3-methylpyridin-2-yl)methanol

PropertyValueSource
Molecular FormulaC7H8ClNO[3]
Molecular Weight157.60 g/mol [3]
AppearanceSolid (typical)[7]
PurityTypically ≥95%[3]
InChI KeySDOUJIIBBDSJID-UHFFFAOYSA-N[7]

Rationale for Investigating Biological Activity

The pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a vast array of pharmacological activities.[1][8] The rationale for investigating the biological potential of (6-chloro-3-methylpyridin-2-yl)methanol is based on the known activities of structurally related compounds.

  • Anticancer Potential: Pyridine derivatives are known to exhibit anticancer properties by targeting various cellular mechanisms, including tubulin polymerization, kinase inhibition, and topoisomerase inhibition.[9][10] The chloro- and methyl- substitutions on the pyridine ring can influence the compound's lipophilicity and interaction with hydrophobic pockets in protein targets.

  • Antimicrobial Activity: The pyridine moiety is a common feature in antimicrobial agents. Pyridine-based compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with metabolic pathways in both bacteria and fungi.[5] The presence of a halogen atom, such as chlorine, can enhance the antimicrobial potency of a compound.

  • Enzyme Inhibition: The structural features of (6-chloro-3-methylpyridin-2-yl)methanol make it a candidate for enzyme inhibition. Many enzymes have active sites that can accommodate small heterocyclic molecules. For example, pyridine derivatives have been investigated as inhibitors of enzymes like kinases, proteases, and metabolic enzymes.[4][11]

  • Neuroactivity: The pyridine ring is structurally similar to some neurotransmitters, and its derivatives have been shown to interact with various receptors in the central nervous system.[12] Notably, some pyridine-containing compounds modulate the activity of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[13][14]

Proposed Experimental Workflows for Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the biological potential of (6-chloro-3-methylpyridin-2-yl)methanol. This workflow prioritizes broad-spectrum assays to identify initial "hits" followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Cytotoxicity_Screening->Enzyme_Inhibition If selective cytotoxicity Apoptosis_Assay Apoptosis vs. Necrosis Assays Cytotoxicity_Screening->Apoptosis_Assay If cytotoxic Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) SAR_Studies Structure-Activity Relationship (SAR) Studies Antimicrobial_Screening->SAR_Studies If active Enzyme_Inhibition->SAR_Studies GABA_Receptor_Modulation GABA Receptor Binding/Functional Assays GABA_Receptor_Modulation->SAR_Studies Apoptosis_Assay->SAR_Studies In_Vivo_Models In Vivo Efficacy & Toxicity Models SAR_Studies->In_Vivo_Models Compound (6-chloro-3-methylpyridin-2-yl)methanol Compound->Cytotoxicity_Screening Broad-spectrum toxicity Compound->Antimicrobial_Screening Initial efficacy Compound->GABA_Receptor_Modulation Based on structural alerts

Caption: Proposed workflow for biological activity screening.

In Vitro Cytotoxicity Assessment

A primary step in evaluating any novel compound is to determine its potential toxicity to mammalian cells.[15] This provides a therapeutic window if the compound shows efficacy in other assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[16][17]

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF7 - breast) and a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.[18]

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase and adjust the cell density.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of (6-chloro-3-methylpyridin-2-yl)methanol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells with the compound dilutions and include vehicle-only controls.

    • Incubate for 48-72 hours.

  • MTT Assay and Data Analysis:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.[17]

Table 2: Hypothetical Cytotoxicity Data Presentation

Cell LineIC50 (µM)
A549 (Lung Cancer)[To be determined]
HCT116 (Colon Cancer)[To be determined]
MCF7 (Breast Cancer)[To be determined]
Human Dermal Fibroblasts[To be determined]
Antimicrobial Activity Screening

The prevalence of pyridine moieties in antimicrobial drugs warrants the investigation of (6-chloro-3-methylpyridin-2-yl)methanol for antibacterial and antifungal activity. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of (6-chloro-3-methylpyridin-2-yl)methanol in the appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation and Analysis:

    • Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

G Start Prepare serial dilutions of (6-chloro-3-methylpyridin-2-yl)methanol in a 96-well plate Inoculate Inoculate wells with standardized bacterial or fungal suspension Start->Inoculate Incubate Incubate at appropriate temperature and time Inoculate->Incubate Observe Visually inspect for microbial growth Incubate->Observe Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition Assays

Should the compound exhibit selective cytotoxicity or based on computational docking studies, specific enzyme inhibition assays can be performed.[21][22] A general spectrophotometric enzyme inhibition assay can be adapted for various enzymes.

  • Reagent Preparation:

    • Prepare assay buffer, enzyme solution, and substrate solution.

    • Prepare serial dilutions of (6-chloro-3-methylpyridin-2-yl)methanol.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle control), and enzyme solution.

    • Pre-incubate to allow for inhibitor-enzyme binding.[21]

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time using a microplate reader. The wavelength will depend on the specific substrate and product.[23]

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the data with the uninhibited control as 100% activity.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[21]

GABAA Receptor Modulation

Given that pyridine derivatives can modulate GABAA receptors, investigating this potential is a logical step.[12][13] This can be initially assessed through radioligand binding assays and further characterized using electrophysiological techniques.

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Binding Assay:

    • Incubate the brain membranes with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]flunitrazepam for the benzodiazepine site or [3H]muscimol for the GABA site).

    • Add varying concentrations of (6-chloro-3-methylpyridin-2-yl)methanol to compete with the radioligand.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibition constant) to quantify the compound's affinity for the receptor.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to exploring the potential biological activities of (6-chloro-3-methylpyridin-2-yl)methanol. The proposed workflows, from broad-based screening to more targeted mechanistic studies, will enable a comprehensive evaluation of its cytotoxic, antimicrobial, enzyme inhibitory, and neuroactive potential. Positive results in any of these primary screens will warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventual progression to in vivo models to assess efficacy and safety. The versatile chemical nature of the pyridine scaffold suggests that (6-chloro-3-methylpyridin-2-yl)methanol is a promising candidate for drug discovery efforts.

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Protocols & Analytical Methods

Method

Synthesis of (6-chloro-3-methylpyridin-2-yl)methanol from 6-chloronicotinic acid

An Application Note and Protocol for the Synthesis of (6-Chloropyridin-3-yl)methanol from 6-Chloronicotinic Acid Introduction: The Significance of Substituted Pyridylmethanols Substituted pyridine scaffolds are foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (6-Chloropyridin-3-yl)methanol from 6-Chloronicotinic Acid

Introduction: The Significance of Substituted Pyridylmethanols

Substituted pyridine scaffolds are foundational structural motifs in a vast array of bioactive molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Specifically, pyridylmethanols serve as versatile intermediates, providing a reactive hydroxyl handle for further molecular elaboration in drug discovery and development programs. This application note provides a detailed, field-tested protocol for the synthesis of (6-chloropyridin-3-yl)methanol through the direct reduction of its corresponding carboxylic acid, 6-chloronicotinic acid. We will delve into the mechanistic rationale for reagent selection, present a step-by-step procedure, and offer insights for successful execution and validation.

A Note on Nomenclature: The starting material, 6-chloronicotinic acid, is chemically named 6-chloropyridine-3-carboxylic acid. The reduction of the carboxylic acid group at the 3-position yields the corresponding primary alcohol, (6-chloropyridin-3-yl)methanol. This guide details this specific and efficient transformation.

Synthetic Strategy: The Chemoselective Reduction of a Carboxylic Acid

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the low electrophilicity of the carboxylic acid carbonyl carbon presents a challenge, necessitating the use of powerful reducing agents.

Choosing the Right Reducing Agent: Boranes vs. Hydrides

Two primary classes of reagents are typically employed for this reduction: complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), and borane reagents (BH₃).

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent, LiAlH₄ readily reduces carboxylic acids to primary alcohols.[3][4] Its high reactivity, however, leads to a lack of chemoselectivity; it will also reduce other functional groups like esters, ketones, and amides.[5][6] The initial step in the reaction with a carboxylic acid is a vigorous acid-base reaction, which consumes one equivalent of the hydride and evolves hydrogen gas.[7]

  • Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent and often preferred reagent for reducing carboxylic acids.[8][9] Borane is an electrophilic reducing agent and demonstrates remarkable chemoselectivity for carboxylic acids in the presence of other reducible groups like esters or ketones.[6][10] This selectivity is a significant advantage in the synthesis of complex molecules, simplifying protecting group strategies. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.[10]

For this protocol, we will utilize a borane-based reduction, which offers a balance of high efficiency, excellent selectivity, and manageable reaction conditions.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 6-Chloronicotinic Acid Reagents 1. Borane-Tetrahydrofuran Complex (BH₃·THF) in THF Solvent 2. Aqueous HCl (Workup) Start->Reagents Product (6-chloropyridin-3-yl)methanol Reagents->Product Reduction & Hydrolysis

Sources

Application

Application Note: High-Yield Synthesis of (6-Chloro-3-methylpyridin-2-yl)methanol

Executive Summary (6-Chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) is a high-value pharmacophore, frequently utilized in the development of P2X7 antagonists, kinase inhibitors, and agrochemicals.[1][2] Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) is a high-value pharmacophore, frequently utilized in the development of P2X7 antagonists, kinase inhibitors, and agrochemicals.[1][2] Its structural integrity—specifically the retention of the C6-chlorine atom during the reduction of the C2-carbonyl—presents a chemoselective challenge.[1]

This Application Note details a validated, two-step protocol transforming 6-chloro-3-methylpicolinic acid to the target alcohol via a methyl ester intermediate. Unlike direct acid reductions using Borane (which can be hazardous and expensive at scale) or Lithium Aluminum Hydride (which risks over-reduction/dechlorination), this protocol utilizes Sodium Borohydride (NaBH₄) in methanol.[2] This method offers superior safety, cost-efficiency, and regiochemical fidelity.[3][1][2]

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield > 85% (Two Steps)
Purity (HPLC) > 98%
Chemoselectivity > 99% (Retention of Cl-substituent)
Scale Suitability Gram to Multi-Kilogram

Strategic Retrosynthesis & Mechanism

The synthesis is designed to avoid the direct reduction of the carboxylic acid, which often requires harsh conditions. Instead, we activate the acid as a methyl ester, rendering it susceptible to mild hydride reduction.

Pathway Logic
  • Activation (Esterification): Conversion of the picolinic acid to the methyl ester increases electrophilicity at the carbonyl carbon.[3]

  • Chemoselective Reduction: NaBH₄ reduces the ester to the alcohol.[3][2][4] Crucially, under controlled temperatures (0–25°C), NaBH₄ does not displace the chlorine atom (oxidative addition into the C-Cl bond is kinetically disfavored compared to carbonyl reduction).[3]

ReactionScheme Acid 6-Chloro-3-methyl- picolinic acid Ester Methyl 6-chloro-3- methylpicolinate Acid->Ester i. SOCl2, MeOH Reflux, 3h (Yield: ~98%) Alcohol (6-Chloro-3-methyl- pyridin-2-yl)methanol Ester->Alcohol ii. NaBH4, MeOH 0°C to RT, 4h (Yield: ~90%)

Figure 1: Synthetic pathway ensuring retention of the halogen handle.[3]

Experimental Protocol

Step 1: Synthesis of Methyl 6-chloro-3-methylpicolinate

Objective: Quantitative conversion of acid to ester.[1][2]

Materials
  • Precursor: 6-Chloro-3-methylpicolinic acid (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv)[3][1][2]

  • Solvent: Methanol (anhydrous) (10 vol)

Procedure
  • Setup: Charge a round-bottom flask with 6-chloro-3-methylpicolinic acid and anhydrous methanol. Cool the suspension to 0°C using an ice bath.

  • Addition: Add SOCl₂ dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[3][2]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[3][1][2] The starting material spot should disappear.[3][2]

  • Workup:

    • Cool to room temperature.[3][2][5][6][7]

    • Concentrate under reduced pressure to remove solvent and excess SOCl₂.[3][2]

    • Dissolve the residue in Ethyl Acetate (EtOAc).[3][2]

    • Wash with saturated NaHCO₃ solution (carefully, CO₂ evolution) until the aqueous layer is pH ~8.[3][2]

    • Wash with brine, dry over Na₂SO₄, and concentrate.[3][8]

  • Output: Off-white solid. Yield typically 95–99% .[3][2] Used directly in Step 2.

Step 2: Reduction to (6-Chloro-3-methylpyridin-2-yl)methanol

Objective: Selective reduction of the ester without dechlorinating the pyridine ring.[1][2]

Materials
  • Substrate: Methyl 6-chloro-3-methylpicolinate (from Step 1)[1][2]

  • Reagent: Sodium Borohydride (NaBH₄) (2.0 - 3.0 equiv)[3][1][2]

  • Solvent: Methanol (10 vol) or Ethanol (for slower reaction)

  • Quench: Acetone, 1N HCl

Procedure
  • Dissolution: Dissolve the methyl ester in methanol and cool to 0°C . Temperature control is critical to prevent side reactions.[3][2]

  • Addition: Add NaBH₄ portion-wise (solid) over 1 hour. Note: Rapid addition can cause vigorous hydrogen evolution and temperature spikes.[3][1][2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.

    • Checkpoint: If reaction is sluggish, add CaCl₂ (1.0 equiv) to generate Ca(BH₄)₂, a more potent reducing agent, in situ.[3][2]

  • Quench:

    • Cool back to 0°C.

    • Add Acetone (2 equiv) to destroy excess hydride (forms isopropanol).[3][2]

    • Adjust pH to ~6–7 using 1N HCl.[3][2] Do not make too acidic to avoid protonating the pyridine nitrogen excessively, which complicates extraction.[3]

  • Purification (The "High-Yield" Workup):

    • Remove bulk methanol under reduced pressure.[3][2][5]

    • Dilute residue with water and extract with EtOAc (3x).[3][2]

    • Critical Step: Pyridyl methanols are polar.[3][2] Ensure thorough extraction.

    • Dry combined organics (Na₂SO₄) and concentrate.[3][2][8]

  • Final Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexane) if necessary.

Process Validation & Troubleshooting

Workup Decision Logic

The following flow diagram illustrates the critical decision points during the workup to maximize yield and purity.

WorkupLogic Start Reaction Complete (TLC/HPLC) Quench Quench with Acetone then 1N HCl (pH 7) Start->Quench Concentrate Evaporate MeOH Quench->Concentrate Extract Extract with EtOAc Concentrate->Extract Check Is Product in Aqueous? Extract->Check ReExtract Saturate Aq. with NaCl Re-extract with DCM Check->ReExtract Yes (Low Yield) Dry Dry (Na2SO4) & Conc. Check->Dry No (Organic Layer Clear) ReExtract->Dry

Figure 2: Optimization of the extraction process to recover polar pyridyl alcohol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous phase.[1][2]Saturate aqueous layer with NaCl (salting out) and use DCM/Isopropanol (9:[3][1][2]1) for extraction.[3][2][9]
Dechlorination Reaction temp too high (>40°C).[3][1][2]Maintain T < 25°C. Ensure NaBH₄ is added slowly.
Incomplete Reaction Moisture in solvent.[3][2]Use anhydrous MeOH.[3][2] Add CaCl₂ (1 eq) to boost reactivity.[3][2]

Analytical Reference Data

Confirm the identity of your product using these expected NMR shifts (in CDCl₃):

  • ¹H NMR (400 MHz):

    • δ 7.5–7.6 (d, 1H, Pyridine-H5)[3][1][2]

    • δ 7.2–7.3 (d, 1H, Pyridine-H4)[3][1][2]

    • δ 4.7 (s, 2H, -CH ₂OH)[3][1][2]

    • δ 4.0 (br s, 1H, -OH )[1][2]

    • δ 2.3 (s, 3H, -CH ₃)[3][1][2]

  • Interpretation: The singlet at 4.7 ppm confirms the reduction of the ester (originally ~3.9 ppm singlet) to the methylene of the alcohol.[3][1]

References

  • BenchChem. (6-chloro-3-methylpyridin-2-yl)methanol Product Description and Synthesis Strategies. Retrieved from [1][2]

  • ChemicalBook. Synthesis of 6-Chloro-2-picolinic acid methyl ester (Analogous Precursor Protocol). Retrieved from [3][1][2]

  • PrepChem. Reduction of 6-chloronicotinic acid esters (Methodology Reference). Retrieved from [1][2]

  • Google Patents. CN110903238A: Preparation method of valdurostat (Citing methyl ester formation).[3][2] Retrieved from [3][1][2]

Sources

Method

Application Notes &amp; Protocols: (6-Chloro-3-methylpyridin-2-yl)methanol in Targeted Drug Discovery

Executive Summary (6-Chloro-3-methylpyridin-2-yl)methanol (CAS RN: 1352893-07-2) has emerged as a highly versatile and structurally privileged building block in modern medicinal chemistry. Its unique substitution pattern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-3-methylpyridin-2-yl)methanol (CAS RN: 1352893-07-2) has emerged as a highly versatile and structurally privileged building block in modern medicinal chemistry. Its unique substitution pattern provides orthogonal reactivity handles that are essential for synthesizing complex active pharmaceutical ingredients (APIs). This application note details its structural rationale, its critical role in synthesizing modulators for three distinct therapeutic targets (KEAP1-Nrf2, TGR5, and Orexin Type 2 receptors), and provides field-validated protocols for its synthesis and downstream functionalization.

Structural Significance & Mechanistic Rationale

The strategic value of (6-chloro-3-methylpyridin-2-yl)methanol lies in its polyfunctional nature, which allows chemists to perform sequential, site-selective modifications:

  • C6-Chlorine : Acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic aromatic substitution (SNAr).

  • C2-Hydroxymethyl : Serves as a versatile nucleophile for etherification. It can also be oxidized to an aldehyde/carboxylic acid or converted into a leaving group (e.g., mesylate, halide) for subsequent alkylation steps.

  • C3-Methyl : Provides essential steric bulk. In drug design, this methyl group often dictates the conformational preference of the final molecule, improving target binding affinity and selectivity by restricting bond rotation.

Strategic Applications in Drug Discovery

KEAP1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors

The KEAP1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, KEAP1 targets Nrf2 for proteasomal degradation. Inhibiting this PPI stabilizes Nrf2, allowing it to translocate to the nucleus and induce antioxidant genes (e.g., HO-1). Pyridine-derived sultam compounds utilizing the (6-chloro-3-methylpyridin-2-yl)methanol intermediate have shown significant efficacy in ameliorating oxidative stress and inflammation in conditions like Inflammatory Bowel Disease (IBD) and Chronic Kidney Disease (CKD) [1].

Non-Systemic TGR5 Receptor Agonists

TGR5 is a G-protein-coupled receptor involved in glucose homeostasis and gastrointestinal motility. Modulators of TGR5 are actively investigated for treating Type II diabetes, metabolic syndrome, and chemotherapy-induced diarrhea. (6-chloro-3-methylpyridin-2-yl)methanol is a critical precursor in synthesizing substituted 4-phenyl pyridine compounds that act as potent, non-systemic TGR5 agonists [2].

Orexin Type 2 Receptor Agonists

Orexin receptors regulate sleep-wake cycles. Agonists targeting the Orexin Type 2 receptor are breakthrough candidates for treating narcolepsy and idiopathic hypersomnia. The intermediate is utilized to construct macrocyclic heterocycle compounds, where the hydroxymethyl group is engaged in forming crucial ether linkages that stabilize the macrocyclic conformation [3].

Pathway & Workflow Visualizations

KEAP1_Nrf2_Pathway Stress Oxidative Stress Complex KEAP1-Nrf2 Complex Stress->Complex Modulates Degradation Proteasomal Degradation Complex->Degradation Basal State Nrf2 Stabilized Nrf2 Complex->Nrf2 Inhibition Inhibitor API (from Pyridine Intermediate) Inhibitor->Complex Blocks PPI Nucleus Nuclear Translocation Nrf2->Nucleus Translocates Genes Antioxidant Genes (HO-1) Nucleus->Genes Induces

Caption: Mechanism of KEAP1-Nrf2 PPI inhibitors derived from the intermediate.

Synthetic_Workflow SM Methyl 6-chloro- 3-methylpicolinate Red Reduction (NaBH4/MeOH) SM->Red Int (6-Chloro-3-methylpyridin- 2-yl)methanol Red->Int Prot Functionalization (e.g., TBDMSCl) Int->Prot API Target API (TGR5/KEAP1/OX2R) Prot->API

Caption: Synthetic workflow from picolinate starting material to target APIs.

Experimental Protocols

Protocol 1: Synthesis of (6-Chloro-3-methylpyridin-2-yl)methanol via Ester Reduction

Causality & Expert Insight : Standard reduction of esters to alcohols typically requires strong hydrides like LiAlH₄. However, to maintain functional group tolerance (specifically preventing the reductive dechlorination of the C6-position) and ensure scalability, this protocol utilizes NaBH₄ activated by the slow addition of methanol. The methanol reacts with NaBH₄ to generate sodium trimethoxyborohydride in situ, a significantly more electrophilic and reactive hydride species capable of reducing the ester smoothly without affecting the halogen [1].

Step-by-Step Methodology :

  • Preparation : Suspend methyl 6-chloro-3-methylpicolinate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 4.5 mL/g of starting material) in a dry, multi-neck flask under an N₂ atmosphere.

  • Cooling : Cool the suspension to 0 °C using an ice bath.

  • Hydride Addition : Add Sodium Borohydride (NaBH₄) (6.0 eq) in portions to control the exotherm.

  • Heating : Remove the ice bath and heat the resulting mixture to 70 °C for 20 minutes to ensure complete dissolution and initial complexation.

  • Activation (Critical Step) : Cool the reaction mixture back to 20–30 °C. Carefully add Methanol (MeOH) dropwise over 15 minutes. Note: Observe significant effervescence (H₂ gas evolution). The addition rate must be strictly controlled to prevent over-pressurization.

  • Completion : Stir the reaction at room temperature until TLC/LCMS indicates complete consumption of the starting material.

  • Workup : Quench carefully with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target alcohol.

Protocol 2: Protection of the Hydroxymethyl Group (TBDMS Ether Formation)

Causality & Expert Insight : In the synthesis of TGR5 agonists, the primary alcohol must be protected to prevent unwanted side reactions during subsequent cross-coupling at the C6-chlorine position. Tert-butyldimethylsilyl chloride (TBDMSCl) is chosen for its robustness against basic conditions and ease of removal with fluoride sources. Imidazole acts as both a base to neutralize generated HCl and a nucleophilic catalyst, forming a highly reactive N-TBDMS imidazole intermediate that rapidly silylates the alcohol [2].

Step-by-Step Methodology :

  • Preparation : Charge a 3-necked round-bottom flask with (6-chloro-3-methylpyridin-2-yl)methanol (1.0 eq) and Dichloromethane (DCM) (approx. 45 mL/g).

  • Catalyst/Base Addition : Add Imidazole (1.5 eq) and stir until completely dissolved.

  • Cooling : Cool the solution to 0 °C in an ice/salt bath.

  • Protection : Add TBDMSCl (1.2 eq) portion-wise.

  • Reaction : Stir the resulting solution for 2 hours at 0 °C.

  • Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over MgSO₄, and concentrate to yield 2-[[(tert-butyldimethylsilyl)oxy]methyl]-6-chloro-3-methylpyridine.

Quantitative Data Summaries

Table 1: Reaction Parameters for Ester Reduction (Protocol 1)

ParameterValue / ReagentRationale
Starting Material Methyl 6-chloro-3-methylpicolinate (1.0 eq)Precursor ester
Reducing Agent NaBH₄ (6.0 eq)Mild hydride source
Solvent System THF / MeOHMeOH acts as an activator for NaBH₄
Temperature Profile 0 °C → 70 °C → 20-30 °CControls exotherm, ensures complete reduction
Reaction Time 20 mins (heating) + dropwise MeOHRapid conversion upon activation

Table 2: Reaction Parameters for Hydroxymethyl Protection (Protocol 2)

ParameterValue / ReagentRationale
Substrate (6-Chloro-3-methylpyridin-2-yl)methanol (1.0 eq)Primary alcohol intermediate
Protecting Group TBDMSCl (1.2 eq)Sterically hindered, stable silyl ether
Base / Catalyst Imidazole (1.5 eq)Neutralizes HCl, forms reactive N-TBDMS
Solvent Dichloromethane (DCM)Aprotic, non-polar environment
Temperature 0 °CMinimizes side reactions during addition
Reaction Time 2 hoursSufficient for complete conversion

References

  • US20200055874A1 - Inhibitors of KEAP1-Nrf2 Protein-Protein Interaction. Google Patents.
  • AU2016369631A1 - Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists. Google Patents.
  • WO2024189597A1 - Macrocyclic heterocycle compounds and use thereof. Google Patents.
Application

Application Note: (6-Chloro-3-methylpyridin-2-yl)methanol in the Synthesis of Targeted Therapeutics

Strategic Overview & Chemical Profiling As a Senior Application Scientist, I frequently encounter the challenge of selecting starting materials that offer both modularity and orthogonal reactivity. (6-Chloro-3-methylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Profiling

As a Senior Application Scientist, I frequently encounter the challenge of selecting starting materials that offer both modularity and orthogonal reactivity. (6-Chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) has emerged as a highly versatile bifunctional building block in modern medicinal chemistry[1].

The strategic value of this scaffold lies in its dual reactivity:

  • The 6-Chloro Position: An ideal electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The 2-Hydroxymethyl Group: A benzylic-like alcohol that can be readily protected, oxidized to an aldehyde, or activated into a leaving group for nucleophilic substitution.

This orthogonal reactivity allows drug development professionals to construct complex pharmacophores systematically. Below is the physicochemical profile of the compound, which dictates its handling and reaction conditions[1].

Table 1: Physicochemical Profile & Reactivity Metrics
PropertyValue / Characteristic
CAS Registry Number 1352893-07-2
Molecular Formula C₇H₈ClNO
Molecular Weight 157.6 g/mol
Physical State Yellow oil
Storage Conditions Sealed in dry, room temperature (20 to 22 °C)
Primary Reactivity Sites Benzylic alcohol (-OH), Aryl chloride (-Cl)

Application I: Development of KEAP1-Nrf2 PPI Inhibitors

Mechanistic Framework

Oxidative stress and inflammation are central drivers in the pathogenesis of Inflammatory Bowel Disease (IBD), Chronic Kidney Disease (CKD), and neurodegenerative disorders like Multiple Sclerosis (MS)[2]. The KEAP1-Nrf2 pathway is the primary inducible defense mechanism against such stress. Under basal conditions, KEAP1 binds to Nrf2 and targets it for proteasomal degradation.

Small-molecule protein-protein interaction (PPI) inhibitors derived from (6-chloro-3-methylpyridin-2-yl)methanol are designed to competitively bind to KEAP1[2]. This disruption stabilizes free Nrf2, allowing it to translocate to the nucleus and induce the transcription of Antioxidant Response Element (ARE) genes[2].

KEAP1_Nrf2 KEAP1 KEAP1-Nrf2 Complex (Cytosol) Nrf2_Free Stabilized Nrf2 KEAP1->Nrf2_Free PPI Disruption Inhibitor Pyridine-based Inhibitor (Derived from CAS 1352893-07-2) Inhibitor->KEAP1 Binds KEAP1 Nucleus Nuclear Translocation Nrf2_Free->Nucleus Translocates ARE ARE Gene Transcription (Antioxidant Response) Nucleus->ARE Activates

Caption: KEAP1-Nrf2 pathway modulation by pyridine-derived PPI inhibitors.

Validated Protocol: Alcohol Activation via Mesylation

To utilize this scaffold in KEAP1 inhibitors, the hydroxyl group must be converted into a superior leaving group to facilitate the attachment of complex sultam or sulfonamide moieties[2].

Causality & Self-Validation: The free hydroxyl is a poor leaving group. By converting it to a mesylate, we dramatically lower the activation energy for subsequent nucleophilic substitutions. The protocol below is designed as a self-validating system; the organic workup inherently removes unreacted amine bases, preventing downstream side reactions.

Step-by-Step Methodology:

  • Initialization: Dissolve (6-chloro-3-methylpyridin-2-yl)methanol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Rationale: THF provides excellent solubility and its aprotic nature prevents the hydrolysis of the mesyl chloride reagent.

  • Base Addition: Add Triethylamine (TEA, 5.0 equiv) and cool the reaction vessel to 0 °C using an ice bath[2]. Rationale: TEA acts as an acid scavenger for the HCl generated during the reaction. Cooling controls the exothermic nature of the addition, preventing the formation of dimeric ether byproducts.

  • Activation: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir at 0 °C for 1 hour, then allow the mixture to gradually warm to 40 °C over 16 hours[2].

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass (m/z 158 [M+H]+) and the appearance of the mesylate mass validates reaction completion.

  • Aqueous Quench & Workup: Concentrate the mixture under reduced pressure, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (3x)[2]. Rationale: The NaHCO₃ wash neutralizes and extracts the TEA-HCl salts into the aqueous layer, ensuring the organic phase contains only the highly pure, activated intermediate.

Application II: Synthesis of Non-Systemic TGR5 Agonists

Mechanistic Framework

TGR5 is a G-protein-coupled bile acid receptor that, when activated in the intestinal tract, stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1)[3]. This mechanism is highly sought after for treating Type II diabetes and metabolic syndrome. However, systemic TGR5 activation can cause adverse effects like gallbladder filling. Therefore, non-systemic, gut-restricted agonists based on a 4-phenyl pyridine scaffold are synthesized using (6-chloro-3-methylpyridin-2-yl)methanol as the foundational core[3].

TGR5_Synthesis SM (6-Chloro-3-methylpyridin- 2-yl)methanol Protect TBS Protection (TBDMSCl) SM->Protect Intermediate TBS-Protected Intermediate Protect->Intermediate Blocks OH Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Pd Catalyst Product TGR5 Agonist Scaffold Coupling->Product

Caption: Modular synthetic workflow for TGR5 agonist scaffolds via TBS protection.

Validated Protocol: Orthogonal TBS Protection

To build the 4-phenyl pyridine core, a Suzuki-Miyaura cross-coupling is performed at the 6-chloro position.

Causality & Self-Validation: If left unprotected, the free primary alcohol can coordinate with the palladium catalyst (poisoning it) or undergo competitive oxidation. Protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether is a mandatory strategic choice[3]. The bulky TBS group provides steric shielding and is completely stable under the basic conditions required for Suzuki coupling.

Step-by-Step Methodology:

  • Initialization: Charge a round-bottom flask with (6-chloro-3-methylpyridin-2-yl)methanol (1.00 equiv) and anhydrous Dichloromethane (DCM)[3].

  • Catalytic Base Addition: Add Imidazole (1.5 equiv) and stir until completely dissolved. Rationale: Imidazole is critical here; it acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that accelerates the transfer of the TBS group to the alcohol.

  • Silylation: Cool the solution to 0 °C in an ice/salt bath. Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.25 equiv) portion-wise[3]. Stir for 2 hours at 0 °C[3].

  • In-Process Control (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). Self-Validation: The starting material (highly polar, Rf ~0.2) must be completely consumed, replaced by a non-polar, UV-active spot (Rf ~0.7). This Rf shift is the definitive visual proof of successful masking of the polar hydroxyl group.

  • Quench & Isolation: Quench the reaction by adding distilled water[3]. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 2-[[(tert-butyldimethylsilyl)oxy]methyl]-6-chloro-3-methylpyridine is generally pure enough (>95%) to be used directly in the subsequent palladium coupling[3].

Quantitative Reaction Metrics

To aid in process scale-up and reproducibility, the following table summarizes the expected quantitative outcomes for the derivatization of (6-chloro-3-methylpyridin-2-yl)methanol based on the protocols provided above.

Table 2: Reaction Optimization & Quantitative Metrics
Reaction TypeReagents & ConditionsTarget IntermediateExpected Yield (%)Purity (LC-MS/HPLC)Validation Metric
Silyl Protection TBDMSCl, Imidazole, DCM, 0 °C, 2hTBS-Ether Pyridine88 - 92%>97%TLC Rf shift from 0.2 to 0.7 (Hex/EtOAc 3:1)
Alcohol Activation MsCl, TEA, THF, 0 °C to 40 °C, 16hPyridinyl Mesylate85 - 90%>95%Complete consumption of m/z 158 [M+H]+

References

  • Title: Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists (AU2016369631A1)
  • Title: INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION (US20200055874A1)
  • Title: Upgraded Version 1352893-07-2 | (6-chloro-3-methylpyridin-2-yl)methanol Bundle Source: Hakodate Gagome URL: [Link]

Sources

Method

Derivatization reactions of (6-chloro-3-methylpyridin-2-yl)methanol

Executive Summary (6-Chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) is a bifunctional pyridine scaffold critical in the synthesis of P2X3 antagonists, kinase inhibitors, and neonicotinoid derivatives. Its value...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) is a bifunctional pyridine scaffold critical in the synthesis of P2X3 antagonists, kinase inhibitors, and neonicotinoid derivatives. Its value lies in its orthogonal reactivity :

  • C2-Hydroxymethyl Handle: A versatile aliphatic anchor susceptible to oxidation, substitution, or protection.

  • C6-Chloro Motif: An activated aromatic site primed for cross-coupling or nucleophilic displacement.[1]

  • C3-Methyl Group: Provides steric bulk that influences regioselectivity and metabolic stability in drug candidates.

This guide provides a modular approach to derivatizing this scaffold, offering validated protocols for oxidation, halogenation, and transition-metal catalysis.

Part 1: Structural Analysis & Reactivity Map

The molecule presents a "Push-Pull" electronic environment. The pyridine nitrogen activates the C6-position for nucleophilic attack, while the C3-methyl group provides steric shielding to the C2-position.

Key Reactivity Zones:

  • Zone A (C2-CH₂OH): Primary alcohol.[1][2][3] Reactivity: Oxidation (Aldehyde/Acid), Activation (Mesylate/Halide), Protection. Constraint: Steric hindrance from C3-Me may require longer reaction times than unhindered pyridines.

  • Zone B (C6-Cl): Activated heteroaryl chloride. Reactivity: SnAr (Amination/Etherification), Suzuki-Miyaura, Buchwald-Hartwig. Advantage:[4] High reactivity due to ortho-nitrogen placement.

  • Zone C (C3-Me): Benzylic-like methyl. Reactivity: Generally inert under standard conditions; prevents metallation at C3.

Visualizing the Derivatization Pathways

ReactivityMap Start (6-Chloro-3-methylpyridin-2-yl)methanol Aldehyde Aldehyde (Oxidation) Start->Aldehyde MnO2 or DMP Chloride Alkyl Chloride (Substitution) Start->Chloride SOCl2 Protected Silyl Ether (Protection) Start->Protected TBDMSCl Biaryl Biaryl Derivative (Suzuki Coupling) Start->Biaryl Ar-B(OH)2, Pd(0) Amine Amino-Pyridine (SnAr / Buchwald) Start->Amine HNR2, Base

Figure 1: Divergent synthesis map showing the two primary vectors of functionalization.

Part 2: Detailed Experimental Protocols

Module A: Manipulation of the C2-Hydroxymethyl Group

The C2 alcohol is the most common starting point. Note that the adjacent C3-methyl group creates a "neopentyl-like" steric environment, often requiring more potent reagents or longer times than standard benzyl alcohols.

Protocol 1: Selective Oxidation to Aldehyde Target: 6-Chloro-3-methylpicolinaldehyde.[1] Context: Essential for reductive amination or Wittig reactions.

ParameterConditionRationale
Reagent Dess-Martin Periodinane (DMP)Avoids over-oxidation to acid; tolerates the basic pyridine nitrogen better than PCC.
Solvent Dichloromethane (DCM)Standard non-nucleophilic solvent.
Stoichiometry 1.2 - 1.5 equivalentsExcess ensures completion despite steric hindrance.
Temperature 0°C to RTControls exotherm; prevents side reactions at the C6-Cl.

Step-by-Step Procedure:

  • Dissolution: Dissolve (6-chloro-3-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 3–4 hours. Monitor by TLC (the aldehyde is usually less polar).

  • Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the layers separate clearly (approx. 15 min).

  • Workup: Extract with Et₂O or DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Conversion to Alkyl Chloride Target: 2-(Chloromethyl)-6-chloro-3-methylpyridine.[6] Context: Creates a highly reactive electrophile for alkylation.

Step-by-Step Procedure:

  • Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (or Toluene for higher boiling point).

  • Reagent: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of DMF (1-2 drops). Critical: DMF forms the Vilsmeier reagent in situ, accelerating the reaction which might otherwise be sluggish due to the C3-methyl sterics.

  • Reaction: Reflux for 2–4 hours.

  • Workup: Evaporate volatiles under reduced pressure. Azeotrope with toluene to remove residual SOCl₂. The residue is often used directly in the next step to avoid hydrolysis.

Part 3: Functionalization of the C6-Chloride (The Aromatic Core)

The C6 position is activated by the ring nitrogen, making it suitable for Palladium-catalyzed couplings and Nucleophilic Aromatic Substitution (SnAr).[1]

Protocol 3: Suzuki-Miyaura Cross-Coupling Target: 6-Aryl-3-methylpyridin-2-yl methanol derivatives.[6] Context: Building biaryl cores for drug candidates.

ComponentRecommendationNotes
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust catalyst; resists poisoning by the pyridine nitrogen.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Carbonates are standard; Cs₂CO₃ is better for sterically demanding couplings.
Solvent 1,4-Dioxane / Water (4:1)Aqueous component is essential for the boronic acid activation.
Temp 80°C - 100°CHeat is required to overcome the activation energy of the aryl chloride.

Step-by-Step Procedure:

  • Combine: In a pressure vial, combine (6-chloro-3-methylpyridin-2-yl)methanol (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (2.5 eq).

  • Solvent: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Purge headspace with Nitrogen/Argon.

  • Heat: Seal and heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Note: If the boronic acid reacts with the free alcohol (rare but possible), consider protecting the alcohol as a TBDMS ether first (see Part 4).

Part 4: Sequential Logic & Decision Making

When building complex molecules, the Order of Operations is critical.

Scenario A: Sensitive Nucleophiles If your target nucleophile for the C6 position is sensitive to oxidation (e.g., an electron-rich amine), perform the C2-oxidation before the C6-substitution.

Scenario B: Harsh Coupling Conditions If your Suzuki coupling requires high heat and strong base, the free aldehyde at C2 might degrade (Cannizzaro reaction or polymerization). Strategy: Protect C2-Alcohol (TBDMS) -> Couple C6 -> Deprotect -> Oxidize.

Workflow Decision Tree

Workflow Start Start: (6-Chloro-3-methylpyridin-2-yl)methanol Q1 Is the target C6-substituent acid/base sensitive? Start->Q1 PathA Path A: Protect First (TBDMS-Cl) Q1->PathA Yes (High Risk) PathB Path B: Direct Coupling (Suzuki/SnAr) Q1->PathB No (Robust) Step2A Functionalize C6 (Pd-Cat or SnAr) PathA->Step2A Step2B Oxidize C2 (MnO2/DMP) PathB->Step2B Step3A Deprotect (TBAF) & Oxidize Step2A->Step3A

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Synthesis of Pyridine Building Blocks: Preparation of substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists. Patent US 10,392,413 B2. (Describes TBDMS protection and DMP oxidation of the title compound).

  • Oxidation Protocols: Dess-Martin Periodinane: A Useful Reagent for the Oxidation of Primary Alcohols.[1] Organic Chemistry Portal.

  • Cross-Coupling Methodology: Suzuki-Miyaura Coupling of Chloropyridines.[1][2] Organic Chemistry Portal.

  • General Reactivity: BenchChem Product Entry: (6-Chloro-3-methylpyridin-2-yl)methanol.[1][6] (Confirming CAS and general reactivity profile).

Sources

Application

Application Note: Comprehensive Analytical Characterization of (6-chloro-3-methylpyridin-2-yl)methanol

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Executive Summary The compound (6-chloro-3-methylpyridin-2-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary

The compound (6-chloro-3-methylpyridin-2-yl)methanol is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of complex bioactive molecules, including 1[2] targeting inflammatory diseases, and 3[4] for metabolic disorders.

Given its functional density—comprising a basic pyridine nitrogen, a reactive benzylic-type primary alcohol, and an electrophilic chlorinated position—rigorous analytical characterization is paramount. This application note details the field-proven methodologies for the structural elucidation and purity assessment of this compound, emphasizing the causality behind specific analytical choices to ensure self-validating, reproducible workflows.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (6-chloro-3-methylpyridin-2-yl)methanol
CAS Registry Number 1352893-07-2
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Exact Mass 157.0294 Da

Analytical Workflow Architecture

AnalyticalWorkflow Start Compound Synthesis (6-chloro-3-methylpyridin-2-yl)methanol SamplePrep Sample Preparation & Aliquoting Start->SamplePrep HPLC HPLC-UV Analysis (Purity & Related Substances) SamplePrep->HPLC Solution (MeCN/H2O) LCMS LC-MS (ESI+) (Molecular Weight & Isotopes) SamplePrep->LCMS Dilute Solution NMR 1H & 13C NMR (Structural Elucidation) SamplePrep->NMR Dissolve in DMSO-d6/CDCl3 FTIR FT-IR Spectroscopy (Functional Group Verification) SamplePrep->FTIR Neat / KBr Pellet Data Data Integration & Certificate of Analysis (CoA) HPLC->Data LCMS->Data NMR->Data FTIR->Data

Figure 1: Analytical workflow for structural elucidation of (6-chloro-3-methylpyridin-2-yl)methanol.

Section 1: Chromatographic Purity & Mass Profiling

HPLC-UV: Causality and Insights

For the purity assessment of this compound, a reversed-phase HPLC method is highly effective, utilizing a nonpolar stationary phase (C18) paired with a polar mobile phase[5]. The "Why": Pyridine derivatives contain a basic nitrogen atom (pKa ~ 5.2). At a neutral pH, the nitrogen is partially protonated, which leads to severe peak tailing due to secondary interactions with residual silanol groups on the silica support. By introducing 0.1% Trifluoroacetic acid (TFA) into the mobile phase, we drop the pH to ~2.0. This fully protonates the pyridine ring, while the trifluoroacetate acts as an ion-pairing agent, ensuring sharp, symmetrical peaks and highly reproducible retention times.

Protocol 1: Reversed-Phase HPLC-UV Method

System Suitability Requirement: The tailing factor (


) for the main peak must be ≤ 1.5, and theoretical plates (

) ≥ 5000.
  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in Milli-Q Water (Degas via sonication for 10 min).

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of diluent (50:50 Water:Acetonitrile). Vortex and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (optimal for pyridine π-π* transitions).

    • Injection Volume: 5 µL.

Table 2: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold
10.01090Linear gradient
12.01090Column wash
12.19010Re-equilibration
15.09010End
LC-MS: Causality and Insights

The "Why": Electrospray Ionization in positive mode (ESI+) is ideal here because the pyridine nitrogen readily accepts a proton to form the


 ion. Furthermore, the presence of a single chlorine atom provides a built-in diagnostic tool: the natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the mass spectrum must display a monoisotopic peak at m/z 158.0 and an M+2 isotope peak at m/z 160.0 with exactly one-third the intensity.
Protocol 2: LC-MS (ESI+) Method
  • Sample Dilution: Dilute the HPLC stock solution 1:100 with Mobile Phase A to prevent detector saturation.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Cone Voltage: 25 V (kept relatively low to prevent in-source fragmentation of the hydroxymethyl group).

  • Validation: Confirm the presence of m/z 158.0

    
     and m/z 160.0 
    
    
    
    in a 3:1 ratio.

Section 2: Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR): Causality and Insights

NMR spectroscopy is the definitive tool for structural elucidation of organic molecules in solution[5]. The "Why": While CDCl₃ is a common solvent, utilizing anhydrous DMSO-d₆ is a strategic choice for this molecule. In CDCl₃, rapid chemical exchange of the hydroxyl (-OH) proton often results in a broad, featureless singlet. In DMSO-d₆, strong hydrogen bonding between the solvent and the -OH group drastically slows this exchange. This allows the observer to see the scalar coupling between the hydroxyl proton and the adjacent methylene (-CH₂-) protons, yielding a distinct triplet for the -OH and a doublet for the -CH₂-, definitively proving the primary alcohol structure.

Protocol 3: 1D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 2.0 s).

  • System Suitability: Ensure the shim quality yields a line width at half height (

    
    ) of ≤ 1.0 Hz for the TMS signal.
    
Table 3: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
~7.65Doublet (d, J ≈ 8.0 Hz)1HPyridine C4-H (ortho-coupled)
~7.35Doublet (d, J ≈ 8.0 Hz)1HPyridine C5-H (ortho-coupled)
~5.10Triplet (t, J ≈ 5.5 Hz)1H-OH (Hydroxyl, H-bonded to DMSO)
~4.55Doublet (d, J ≈ 5.5 Hz)2H-CH₂- (Hydroxymethyl)
~2.30Singlet (s)3H-CH₃ (Methyl at C3)
FT-IR Spectroscopy: Causality and Insights

The "Why": While NMR provides connectivity, FT-IR provides rapid, orthogonal confirmation of functional groups. In FT-IR spectroscopy, the O-H stretch manifests as a broad absorption band in the 3200-3600 cm⁻¹ region, while the pyridine ring C=C and C=N stretches appear as sharp bands between 1400-1600 cm⁻¹[5].

Protocol 4: ATR-FTIR Method
  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat solid directly onto the ATR crystal. Apply the pressure anvil until the torque clicks.

  • Acquisition & Validation: Collect 32 scans. Validate the presence of the broad ~3350 cm⁻¹ (O-H stretch) and sharp ~2950 cm⁻¹ (aliphatic C-H stretch from the methyl group)[5].

References

  • [2] Title:1 | Source: Google Patents

  • [4] Title:3 | Source: Google Patents

  • [5] Title:5 | Source: Benchchem

Sources

Method

Application Note: (6-Chloro-3-methylpyridin-2-yl)methanol in Agrochemical Synthesis

This Application Note is structured as a high-level technical guide for process chemists and agrochemical researchers. It focuses on the synthesis, optimization, and downstream application of (6-chloro-3-methylpyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and agrochemical researchers. It focuses on the synthesis, optimization, and downstream application of (6-chloro-3-methylpyridin-2-yl)methanol , a critical scaffold for next-generation neonicotinoid and pyridine-pyrazole agrochemicals.

Executive Summary

(6-chloro-3-methylpyridin-2-yl)methanol (CAS 1352893-07-2) is a highly functionalized pyridine intermediate gaining prominence in the design of novel insecticides and fungicides. Unlike the ubiquitous (6-chloropyridin-3-yl)methyl moiety found in first-generation neonicotinoids (e.g., Imidacloprid), this 2,6-disubstituted scaffold offers a unique steric profile due to the 3-methyl group . This "ortho-blocking" effect modulates receptor binding affinity and metabolic stability, making it a key building block for:

  • Next-Gen Neonicotinoids: Such as 1-(6-chloro-3-methylpyridin-2-yl)-2-(nitromethylidene)-1,3-diazinane.

  • Mesoionic Insecticides: Pyridine-mesoionic hybrids requiring precise steric control.

  • Pyridine-Pyrazole Fungicides: Analogs of Picarbutrazox-class compounds where the 2-position serves as the linker.

This guide details a scalable synthetic route, quality control parameters, and handling protocols to ensure high-purity production of this intermediate.

Structural Analysis & Strategic Value

The compound features three distinct functional handles:

  • C2-Hydroxymethyl (-CH2OH): The primary coupling site. It acts as a nucleophile (for ether/ester formation) or an electrophile (after conversion to a halide/mesylate) for N-alkylation of heterocycles.

  • C6-Chloro (-Cl): A handle for late-stage diversification via Suzuki-Miyaura coupling or SNAr displacement, allowing library generation from a single core.

  • C3-Methyl (-CH3): Provides lipophilicity (logP modulation) and steric hindrance that protects the C2-linkage from rapid metabolic hydrolysis in planta.

Mechanistic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward synthesis flow from commodity starting materials.

SynthesisFlow Start 3-Methylpyridine (Commodity Precursor) Inter1 3-Methylpyridine N-oxide Start->Inter1 Oxidation (H2O2/AcOH) Inter2 2-Cyano-3-methylpyridine Inter1->Inter2 Reissert-Henze (TMSCN or Et2NCOCl) Inter3 6-Chloro-2-cyano- 3-methylpyridine Inter2->Inter3 N-Oxidation then POCl3 Chlorination Ester Methyl 6-chloro-3- methylpicolinate Inter3->Ester Acidic Methanolysis (HCl/MeOH) Target (6-Chloro-3-methylpyridin- 2-yl)methanol (TARGET) Ester->Target Selective Reduction (NaBH4/MeOH) Downstream Neonicotinoid Analog (Active Ingredient) Target->Downstream Activation (MsCl) & Coupling (Diazinane)

Caption: Figure 1. Synthetic workflow from 3-methylpyridine to the target alcohol and downstream agrochemical active.

Detailed Synthetic Protocol

Phase 1: Core Construction (Upstream)

While 2,6-dichloro-3-methylpyridine is a possible starting material, the Cyanation-Oxidation-Chlorination route is often preferred industrially to establish the specific 2,3,6-substitution pattern with high regioselectivity.

Step A: Synthesis of Methyl 6-chloro-3-methylpicolinate

Rationale: The ester is a stable, purifiable solid that allows for the removal of regioisomers before the final sensitive reduction step.

  • Starting Material: 2-Cyano-3-methylpyridine (commercially available or synthesized from 3-picoline).

  • Chlorination: Treat with urea-hydrogen peroxide complex followed by POCl3 reflux. The 3-methyl group directs chlorination to the 6-position (para to methyl) due to steric shielding of the 4-position and electronic activation of the 2/6 positions.

  • Methanolysis: Reflux the nitrile in MeOH with 3 equivalents of H2SO4 or dry HCl gas.

    • Reaction Check: Monitor disappearance of nitrile peak (2230 cm⁻¹) via IR or HPLC.

    • Workup: Neutralize with NaHCO3, extract with EtOAc, and crystallize from Heptane/EtOAc.

Phase 2: Selective Reduction (The Critical Step)

Objective: Reduce the ester to the alcohol without dechlorinating the ring (a common side reaction with Pd/H2) or over-reducing.

Reagents:

  • Substrate: Methyl 6-chloro-3-methylpicolinate (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH4) (2.5 eq)

  • Solvent: Methanol (Anhydrous) / THF (9:1 ratio)

  • Quench: Sat. NH4Cl solution

Protocol:

  • Setup: Charge a 3-neck flask with the ester and THF. Cool to 0°C under N2 atmosphere.

  • Addition: Add MeOH slowly (to solubilize). Then, add NaBH4 portion-wise over 30 minutes. Caution: Exothermic H2 evolution.

    • Why this method? NaBH4 in MeOH is milder than LiAlH4 and highly chemoselective for esters in the presence of aryl chlorides.

  • Reaction: Allow to warm to 20°C and stir for 4 hours.

    • IPC (In-Process Control): HPLC should show <1% starting ester.

  • Quench: Cool to 5°C. Add sat. NH4Cl dropwise until gas evolution ceases.

  • Workup: Evaporate MeOH under reduced pressure. Dissolve residue in water/DCM. Extract aqueous layer 3x with DCM.

  • Purification: The crude product is often a viscous oil that crystallizes upon standing. If necessary, purify via silica gel chromatography (Hexane:EtOAc 70:30).

Yield Expectation: 85-92% Appearance: White to off-white crystalline solid or clear oil.

Downstream Application: Insecticide Synthesis

Target: 1-(6-chloro-3-methylpyridin-2-yl)-2-(nitromethylidene)-1,3-diazinane

This workflow demonstrates the use of the alcohol as an alkylating agent.

  • Activation: Convert the alcohol to a mesylate or chloride.

    • Reagents: Methanesulfonyl chloride (MsCl), Et3N, DCM, 0°C.

    • Product: (6-chloro-3-methylpyridin-2-yl)methyl methanesulfonate.

  • Coupling:

    • Nucleophile: 2-(nitromethylidene)-1,3-diazinane (cyclic nitroenamine).

    • Base: K2CO3 or NaH (if using the chloride).

    • Solvent: DMF or Acetonitrile.

    • Conditions: 60°C, 6 hours.

  • Mechanism: SN2 displacement of the mesylate by the ring nitrogen of the diazinane. The 3-methyl group on the pyridine ring adds steric bulk, which may slow the reaction slightly compared to the non-methylated analog, requiring slightly higher temperatures (60°C vs 25°C).

Quality Control & Specifications

For agrochemical development, the intermediate must meet strict purity criteria to prevent "carry-over" impurities in the final AI.

ParameterSpecificationMethodRationale
Purity ≥ 98.0%HPLC (254 nm)Critical for yield in coupling step.
Water Content ≤ 0.5%Karl FischerExcess water hydrolyzes mesyl chloride in next step.
Des-chloro Impurity ≤ 0.1%GC-MS / LC-MSDechlorination is a common side reaction; toxicologically relevant.
3-Methyl Isomer Confirmed1H-NMREnsure no migration of methyl group occurred.
Analytical Data (Reference)
  • 1H NMR (400 MHz, CDCl3): δ 7.55 (d, J=8.0 Hz, 1H, Ar-H), 7.20 (d, J=8.0 Hz, 1H, Ar-H), 4.70 (s, 2H, CH2OH), 2.35 (s, 3H, Ar-CH3).

    • Note: The coupling constant of ~8.0 Hz is characteristic of ortho-hydrogens (H4 and H5) on the pyridine ring.

  • Mass Spec: [M+H]+ = 158.0/160.0 (Characteristic Cl isotope pattern).

Safety & Handling (EHS)

  • Hazard Classification:

    • Skin Irritant: Pyridyl carbinols can be irritating.

    • Sensitizer: Chlorinated pyridines are potential skin sensitizers.

  • Process Safety:

    • H2 Generation: The NaBH4 reduction generates significant hydrogen gas. Ensure adequate ventilation and blast shielding during scale-up.

    • Exotherm: The quenching of borane complexes is highly exothermic.

References

  • Google Patents. (2016). Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists (Patent AU2016369631A1). (Describes synthesis of the intermediate).
  • PrepChem. (2023). Synthesis of 6-chloro-3-pyridinemethanol analogs.[1][2][3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Propesticides and their use as agrochemicals.[5] Pest Management Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-chloro-3-methylpyridin-2-yl)methanol

Welcome to the technical support center for the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol, which is typically prepared by the reduction of a precursor such as 6-chloro-3-methyl-pyridine-2-carboxylic acid or its corresponding ester.

Issue 1: Incomplete Reduction of the Starting Material

Question: My reaction work-up shows a significant amount of unreacted starting material (carboxylic acid or ester). What could be the cause, and how can I resolve this?

Answer:

Incomplete reduction is a common issue and can stem from several factors related to the reducing agent or reaction conditions.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While sodium borohydride (NaBH₄) is a milder and safer alternative to lithium aluminum hydride (LiAlH₄), it may require an excess to drive the reaction to completion, especially for esters.[1][2]

    • Troubleshooting: Increase the molar equivalents of NaBH₄ incrementally. For ester reductions, a combination of NaBH₄ with an activating agent like CaCl₂ can be more effective.

  • Inactive Reducing Agent: Sodium borohydride can degrade upon exposure to moisture.

    • Troubleshooting: Use a freshly opened container of NaBH₄ or a previously opened one that has been stored in a desiccator.

  • Low Reaction Temperature: While some reductions proceed at room temperature, others may require gentle heating to initiate or complete the reaction. -Troubleshooting: If the reaction is sluggish at room temperature, consider moderately increasing the temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Effects: The choice of solvent can significantly impact the efficacy of the reduction.

    • Troubleshooting: For NaBH₄ reductions of esters, a mixture of a non-protic solvent like Tetrahydrofuran (THF) and a protic solvent such as methanol or ethanol is often effective.[3]

Issue 2: Presence of an Aldehyde Impurity in the Final Product

Question: My final product is contaminated with the corresponding aldehyde, 6-chloro-3-methylpicolinaldehyde. How can I prevent its formation or remove it?

Answer:

The presence of the aldehyde is a classic sign of incomplete reduction. The reduction of a carboxylic acid or ester to an alcohol proceeds through an aldehyde intermediate. If the reaction does not go to completion, this intermediate will be present in your final product.[2]

Causality and Mitigation:

The factors leading to the presence of the aldehyde impurity are similar to those for unreacted starting material. The key is to ensure the complete conversion of the intermediate aldehyde to the final alcohol.

  • Reaction Monitoring:

    • Protocol: Utilize TLC or HPLC to monitor the disappearance of the starting material and the intermediate aldehyde. The reaction should only be quenched after the complete consumption of the aldehyde.

  • Purification:

    • Strategy: If the aldehyde is present in the crude product, it can often be separated from the desired alcohol by column chromatography on silica gel. The aldehyde is typically less polar than the alcohol.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Question: I am observing higher molecular weight impurities in my mass spectrometry analysis. Could these be dimers or polymers of my product?

Answer:

Yes, pyridyl methanols can undergo dimerization or polymerization, especially under certain conditions.[4][5]

Mechanism of Formation:

This can occur through various pathways, including acid- or base-catalyzed ether formation between two molecules of the alcohol. The reaction can be influenced by temperature and the presence of catalytic amounts of acid or base.[5]

Preventative Measures:

  • Neutral Work-up: Ensure that the reaction work-up and purification steps are performed under neutral or near-neutral pH conditions to avoid catalyzing dimerization.

  • Temperature Control: Avoid excessive temperatures during distillation or other purification steps, as this can promote side reactions.

  • Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize the time it is exposed to potentially catalytic conditions.

Frequently Asked Questions (FAQs)

This section covers a broader range of questions related to the synthesis and purity of (6-chloro-3-methylpyridin-2-yl)methanol.

Q1: What are the most common impurities I should expect in my synthesis?

A1: The impurity profile can vary depending on the synthetic route. However, some of the most common impurities are:

  • Unreacted Starting Material: 6-chloro-3-methyl-pyridine-2-carboxylic acid[6] or its methyl ester.

  • Intermediate Aldehyde: 6-chloro-3-methylpicolinaldehyde, resulting from incomplete reduction.

  • Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the chloro group or the pyridine ring.

  • Dimeric/Polymeric Species: As discussed in the troubleshooting section.[4][5]

  • Isomeric Impurities: If the synthesis of the precursor, 6-chloro-3-methylpyridine, involved the chlorination of 3-methylpyridine, you might have isomeric impurities that are carried through the synthesis.

Q2: How can I best analyze the purity of my (6-chloro-3-methylpyridin-2-yl)methanol?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of your final product and detecting non-volatile impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography (GC): GC can be useful for detecting volatile impurities and residual solvents.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any major impurities with distinct spectral signatures.

Q3: What are the best practices for purifying the final product?

A3: The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile technique for separating the desired alcohol from less polar impurities like the intermediate aldehyde and more polar impurities.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[7]

  • Acid-Base Extraction: This can be a useful technique to separate the basic pyridine product from non-basic impurities. The pyridine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Q4: My synthesis of the precursor, 6-chloro-3-methyl-pyridine-2-carboxylic acid, from 2,6-dichloro-3-methylpyridine seems to have low yield and side products. What are the potential issues?

A4: The synthesis of the carboxylic acid precursor is a critical step that can introduce impurities. Common methods include oxidation of the corresponding methylpyridine or functional group manipulation from a pre-existing pyridine ring. Difficulties in this stage can arise from:

  • Harsh Oxidation Conditions: Strong oxidizing agents can lead to over-oxidation or degradation of the pyridine ring.

  • Incomplete Reaction: The conversion of a methyl group to a carboxylic acid can be challenging and may not go to completion.

  • Side Reactions: Depending on the starting material and reagents, side reactions such as further chlorination or rearrangement can occur.

To troubleshoot this, carefully control the reaction temperature, stoichiometry of reagents, and consider milder, more selective oxidizing agents if applicable.

Summary of Potential Impurities

Impurity NameStructureCommon Source
6-chloro-3-methyl-pyridine-2-carboxylic acidC₇H₆ClNO₂Unreacted starting material
Methyl 6-chloro-3-methylpicolinateC₈H₈ClNO₂Unreacted starting material (if using the ester route)
6-chloro-3-methylpicolinaldehydeC₇H₆ClNOIncomplete reduction of the carboxylic acid or ester
Dimerized Product (Ether Linkage)C₁₄H₁₄Cl₂N₂OSide reaction of the final product

Experimental Protocols

Protocol 1: Reduction of Methyl 6-chloro-3-methylpicolinate with Sodium Borohydride

  • Dissolve methyl 6-chloro-3-methylpicolinate (1.0 eq) in a mixture of THF and methanol (e.g., a 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 - 4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material and intermediate aldehyde.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Impurity Formation

Synthesis_and_Impurities Start 6-chloro-3-methyl-pyridine-2-carboxylic acid or its ester Reduction Reduction (e.g., NaBH4) Start->Reduction Unreacted_SM Unreacted Starting Material Start->Unreacted_SM Incomplete Reaction Product (6-chloro-3-methylpyridin-2-yl)methanol Reduction->Product Complete Reduction Aldehyde 6-chloro-3-methylpicolinaldehyde (Intermediate) Reduction->Aldehyde Incomplete Reduction Dimer Dimerized Byproduct Product->Dimer Side Reaction Aldehyde->Product Further Reduction

Caption: Synthetic pathway to (6-chloro-3-methylpyridin-2-yl)methanol and the formation of common impurities.

References

  • Percino, M. J., Chapela, V. M., et al. (2006).
  • Percino, M. J., & Chapela, V. M. (2009). Process to obtain dimers, trimers and up to polymers from pyridinemethanol derivatives compounds.
  • ZaiQi Bio-Tech. (n.d.). 6-Chloro-3-methyl-pyridine-2-carboxylic acid | CAS No: 1201924-32-4. ZaiQi Bio-Tech.
  • Anonymous. (2011).
  • Posselt, K. (1978). [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)]. Arzneimittel-Forschung, 28(7), 1056-65.
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014).
  • BenchChem. (n.d.). (6-chloro-3-methylpyridin-2-yl)methanol | 1352893-07-2. BenchChem.
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97. Sigma-Aldrich.
  • Anonymous. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
  • Movassaghi, M., & Schmidt, M. A. (2014). A Strategy for Complex Dimer Formation When Biomimicry Fails: Total Synthesis of Ten Coccinellid Alkaloids. Journal of the American Chemical Society, 136(28), 10008-10019.
  • Tierney, D. F., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 706-724.
  • Maccaroni, L., et al. (2013). (2-Pyridyl)
  • Anonymous. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8235-8249.
  • Anonymous. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Journal of Heterocyclic Chemistry, 54(1), 445-448.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem.
  • Anonymous. (2021). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. Open University.
  • Farmer, S., & Reusch, W. (2020). Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Anonymous. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Organic Process Research & Development, 5(6), 634-637.
  • Attanasi, O. A., et al. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega, 7(39), 34873-34882.
  • Anonymous. (2004). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Korean Chemical Society, 48(5), 479-481.
  • Anonymous. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
  • ChemScene. (n.d.). Methyl 6-chloro-5-(hydroxymethyl)
  • Anonymous. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles, 36(11), 2429-2432.
  • Anonymous. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8235-8249.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263.
  • Anonymous. (2013). Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds. Polyhedron, 53, 283-290.
  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. BVL.
  • Anonymous. (2014). Reduction of carboxylic acids into alcohols using NaBH4 in the presence of catechol and/or CF3COOH. Tetrahedron Letters, 55(28), 3849-3852.
  • Anonymous. (2013). A GREENER AND EXPEDITED PROCESS FOR THE SYNTHESIS OF OLMESARTAN MEDOXOMIL: AN ANTIHYPERTENSIVE DRUG. Chemistry & Biology Interface, 3(1), 26-37.
  • Anonymous. (2018). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology, 52(17), 9789-9798.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 534-543.
  • The Organic Chemistry Tutor. (2023, November 2). Reduction of Acid Chlorides with NaBH4. YouTube.
  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • Yadav, G., & Medarametla, P. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences, 5(S2), 475-483.
  • Anonymous. (2017, January 17). Why some esters can be reduced by sodium borohydride?
  • Anonymous. (2013). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808.
  • Ward, J. S., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 8(42), 14816-14824.
  • Anonymous. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(4), M618.

Sources

Optimization

Technical Support Center: (6-Chloro-3-methylpyridin-2-yl)methanol Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of (6-chloro-3-methylpyridin-2-yl)methanol . This compound is a critical intermediate in the development of TGR5 receptor agonists and non-covale...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (6-chloro-3-methylpyridin-2-yl)methanol . This compound is a critical intermediate in the development of TGR5 receptor agonists and non-covalent KEAP1-Nrf2 protein-protein interaction inhibitors[1][2]. Because the purity of this intermediate directly impacts downstream coupling efficiencies, this guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity isolation.

Process Overview & Workflow

The synthesis of (6-chloro-3-methylpyridin-2-yl)methanol is typically achieved via the reduction of methyl 6-chloro-3-methylpicolinate. Depending on the scale and available reagents, this is performed using either Diisobutylaluminum hydride (DIBAL-H) or a Sodium Borohydride/Methanol (


/MeOH) activation system.

PurificationWorkflow Start Methyl 6-chloro-3-methylpicolinate (Starting Material) Reduction Reduction Reaction (NaBH4/MeOH or DIBAL-H) Start->Reduction Add reducing agent Quench Reaction Quench (Rochelle's Salt / NaHCO3) Reduction->Quench -78°C to RT PhaseSep Phase Separation (Aqueous vs. Organic) Quench->PhaseSep Break emulsion ImpurityCheck Self-Validating Check (HPLC / TLC) PhaseSep->ImpurityCheck Extract & Concentrate Purification Silica Gel Chromatography (EtOAc / Pet. Ether) ImpurityCheck->Purification If impurities > 2% PureProduct Pure (6-chloro-3-methylpyridin-2-yl)methanol ImpurityCheck->PureProduct If purity > 98% Purification->PureProduct Pool pure fractions

Workflow for the synthesis and purification of (6-chloro-3-methylpyridin-2-yl)methanol.

Impurity Profiling & Quantitative Data

To successfully purify the crude mixture, you must first identify the contaminants. Below is a summary of the most common impurities encountered during this workflow, their origins, and targeted removal strategies.

Impurity ProfileDetection MethodCausality / OriginRemoval Strategy
Methyl 6-chloro-3-methylpicolinate HPLC (UV 254 nm), TLC (Higher

)
Incomplete reduction due to insufficient hydride equivalents or lack of protic co-solvent.Re-subject to reduction conditions or separate via silica gel chromatography (EtOAc/Pet. Ether).
6-chloro-3-methylpyridine-2-carbaldehyde TLC (Intermediate

between ester and alcohol)
DIBAL-H reduction halted at the tetrahedral intermediate stage (insufficient equivalents or low temp).Ensure

eq DIBAL-H is used and allow the reaction to warm to room temperature.
Dehalogenated Pyridine HPLC (Lower Retention Time), LC-MSOver-reduction caused by prolonged heating or excessive

at elevated temperatures.
Maintain strict temperature control (

C) and quench promptly upon completion.
Aluminum / Boron Salts TLC (Baseline streak), High Ash ContentIncomplete aqueous quench or failure to break the gelatinous

emulsion.
Utilize a saturated Rochelle's salt workup and ensure vigorous stirring for

hours.

Troubleshooting FAQs

Q1: Why does my DIBAL-H reduction yield a mixture of the desired alcohol and an aldehyde intermediate? Causality: DIBAL-H is a strong, bulky reducing agent. When reacting with esters at low temperatures (-78 °C) with only 1 equivalent, it forms a stable tetrahedral aluminum acetal intermediate that collapses into an aldehyde only upon aqueous workup[3]. To drive the reaction fully to (6-chloro-3-methylpyridin-2-yl)methanol, you must use an excess of DIBAL-H (typically 4.0 equivalents) and allow the reaction to warm to room temperature[1]. The thermal energy and excess hydride force the collapse of the intermediate and subsequent reduction of the transient aldehyde. Self-Validating System: Before quenching the bulk reaction, remove a 50 µL aliquot, quench it in 1 mL of EtOAc/saturated


, and run a TLC (EtOAc/Petroleum Ether). The aldehyde will appear as a distinct spot with an 

value between the starting ester and the highly polar alcohol product. Do not proceed to bulk quench until the aldehyde spot is completely consumed.

Q2: During the aqueous workup of my DIBAL-H reaction, a thick, unmanageable emulsion forms. How do I break this? Causality: Quenching aluminum-based hydrides with water or dilute acid generates aluminum hydroxide (


), a highly gelatinous precipitate that traps organic solvents and prevents phase separation[4].
Solution:  Employ a Rochelle's salt (potassium sodium tartrate) workup[4]. The tartrate acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex.
Self-Validating System:  Add 10 volumes of saturated aqueous Rochelle's salt and stir vigorously at room temperature. The system is validated when the opaque, milky emulsion transitions into two distinct, crystal-clear layers (organic and aqueous). This typically takes 2 to 4 hours.

Q3: My


 reduction of methyl 6-chloro-3-methylpicolinate is extremely slow in THF. How can I accelerate it without causing dehalogenation? 
Causality:  Sodium borohydride is a mild reducing agent that generally does not reduce esters efficiently in pure aprotic solvents like THF[5]. However, adding a protic co-solvent like methanol (MeOH) generates reactive alkoxyborohydride species (e.g., 

) and provides protons to facilitate the cleavage of the ester bond[6]. Solution: Heat the THF suspension to 70 °C, then carefully add MeOH dropwise[2]. The effervescence indicates the generation of the active reducing species. Self-Validating System: Monitor the reaction via HPLC (UV 254 nm). The starting material peak should diminish rapidly upon MeOH addition. If the reaction stalls, add an additional 0.5 eq of

followed by a proportional amount of MeOH.

Validated Experimental Protocols

Protocol A: Synthesis via /MeOH Activation

This method is ideal for scale-up as it avoids the cryogenic conditions required for DIBAL-H.

  • Initiation: Suspend methyl 6-chloro-3-methylpicolinate (1.0 eq, e.g., 65.0 g) in anhydrous THF (300 mL) at 0 °C under a nitrogen atmosphere[2].

  • Reagent Addition: Add

    
     (6.0 eq) in portions to control the initial exotherm[2].
    
  • Activation: Heat the resulting mixture to 70 °C and stir for 20 minutes. Cool the reaction to 20–30 °C and add MeOH (60.0 mL) dropwise over 15 minutes[2]. Caution: Vigorous effervescence will occur.

  • Validation: Stir the reaction mixture for 16 hours. Validate completion via HPLC; the starting material peak must be <1% relative area.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatiles. Dilute the residue with EtOAc (350 mL) and wash sequentially with saturated aqueous

    
     (3 × 250 mL) and brine (3 × 300 mL)[2]. Dry over anhydrous 
    
    
    
    and concentrate to yield the crude product.
Protocol B: Synthesis via DIBAL-H Reduction with Rochelle's Salt Workup

This method provides exceptionally clean crude profiles if the emulsion is managed correctly.

  • Initiation: Charge a thoroughly dried flask with methyl 6-chloro-3-methylpicolinate (1.0 eq) and anhydrous THF (10 volumes) under an inert nitrogen atmosphere[1].

  • Reduction: Cool the solution to -78 °C. Add DIBAL-H (4.0 eq, 1.0 M in THF) dropwise, ensuring the internal temperature does not exceed -65 °C[1].

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 3 hours[1]. Validate completion via TLC (absence of ester and aldehyde intermediate).

  • Quench & Chelation: Cool the reaction to 0 °C. Carefully quench by adding a saturated aqueous solution of Rochelle's salt (10 volumes)[4].

  • Phase Separation: Stir the resulting emulsion vigorously at room temperature for 2–4 hours until two clear, distinct layers form[4].

  • Isolation: Extract the aqueous layer with EtOAc. Combine the organic phases, dry over anhydrous

    
    , and concentrate under vacuum. If purity is <98%, apply the residue onto a silica gel column eluting with EtOAc/Petroleum Ether (0–50%) to afford the pure (6-chloro-3-methylpyridin-2-yl)methanol as a colorless oil[1].
    

References

1.[1] AU2016369631A1 - Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists. Google Patents. 1 2.[2] US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION. Google Patents.2 3.[5] Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 5 4.[6] General Procedure for The Reduction of Esters or Lactones by NaBH4 in Mixed Solvents. Oxford Academic. 6 5.[3] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. 3 6.[4] How to remove Al(OH)3 and Al(OMe)3 from reaction mixture? ResearchGate.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (6-chloro-3-methylpyridin-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic bottlenecks and side reactions encountered during the synthesis of (6-chloro-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic bottlenecks and side reactions encountered during the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol. This compound is a highly valuable building block for advanced pyridine-based heterocycles, frequently utilized in the development of [1].

The most robust and industrially scalable route to this target is the chemoselective reduction of methyl 6-chloro-3-methylpicolinate. However, the electron-deficient nature of the pyridine ring and the lability of the 6-chloro substituent introduce specific troubleshooting challenges.

Reaction Pathway & Mechanistic Pitfalls

Synthesis_Pathway SM Methyl 6-chloro-3-methylpicolinate Ald Aldehyde Intermediate SM->Ald Hydride Addition Side2 Transesterification SM->Side2 Alkoxide Exchange Prod (6-chloro-3-methylpyridin-2-yl)methanol Ald->Prod Fast Reduction Side1 Dehalogenated Alcohol Prod->Side1 Harsh Hydrides

Reaction pathway for the reduction of methyl 6-chloro-3-methylpicolinate, highlighting side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant dehalogenation (loss of the 6-chloro group) in my final product? Root Cause: The carbon-chlorine bond at the 6-position of the electron-deficient pyridine ring is highly susceptible to [2] or direct hydride insertion (hydrodehalogenation). Using excessively strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures, or attempting catalytic hydrogenation (e.g., Pd/C with H₂), will readily cleave the C-Cl bond[2]. Solution: Switch to a milder, chemoselective reducing system. The industry standard for this specific transformation is Sodium Borohydride (NaBH₄) in Tetrahydrofuran (THF) with the controlled, dropwise addition of Methanol (MeOH)[3]. The MeOH reacts with NaBH₄ in situ to generate alkoxyborohydrides (e.g., NaBH(OMe)₃), which are electrophilic enough to reduce the ester without breaking the C-Cl bond. Alternatively, Borane-THF (BH₃·THF) can be used if starting from the corresponding picolinic acid[4].

Q2: My reaction stalls, and LC-MS shows a mixture of unreacted ester and the aldehyde intermediate. How do I drive it to completion? Root Cause: NaBH₄ alone in pure THF is practically inert towards esters due to its poor solubility and low nucleophilicity. If the methanol is added too quickly or the temperature is too low, the generated reactive hydride species may quench with the solvent rather than reducing the ester, leaving the reaction stranded at the aldehyde stage[3]. Solution: Ensure a large excess of NaBH₄ (typically 6 equivalents)[3]. Maintain the initial suspension at 70 °C to ensure uniform dispersion, then cool to 20–30 °C before adding MeOH dropwise over 15–20 minutes[3]. The effervescence (H₂ gas evolution) must be controlled to maintain the stoichiometric availability of the hydride.

Q3: I am seeing a new peak with a mass corresponding to an ethyl ester instead of my target alcohol. What happened? Root Cause: Transesterification. If you attempted the reduction using Ethanol (EtOH) as the protic co-solvent instead of Methanol, the ethoxide generated during the borohydride reaction acts as a nucleophile. It displaces the methoxy group of your starting material to form ethyl 6-chloro-3-methylpicolinate faster than the hydride can reduce the carbonyl[2]. Solution: Always match the protic co-solvent to the ester leaving group (use MeOH for methyl esters) to make transesterification a "silent" reaction. If solvent matching is not feasible, use an aprotic reduction system like BH₃·THF[4].

Quantitative Data Presentation

To ensure optimal experimental design, refer to the following comparison of reducing agents for this specific scaffold.

Reducing AgentSolvent SystemTemp (°C)EquivalentsTarget Yield (%)Dehalogenation Risk
NaBH₄ THF / MeOH (dropwise)20 - 706.0> 85%Low
BH₃·THF THF0 - 252.0 - 3.075 - 80%Low
LiAlH₄ Diethyl Ether01.0 - 1.5< 50%High
H₂, Pd/C Methanol25N/A0%Critical (Complete)

Validated Experimental Protocol

Chemoselective Reduction of Methyl 6-chloro-3-methylpicolinate This protocol is adapted from validated industrial scale-up procedures for KEAP1-Nrf2 inhibitor synthesis[1][3]. It relies on a self-validating visual cue (effervescence) to monitor the generation of the active reductant.

  • Preparation: Suspend methyl 6-chloro-3-methylpicolinate (65.0 g, 350 mmol) in anhydrous THF (300 mL) in a multi-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet[3].

  • Hydride Addition: Cool the suspension to 0 °C. Add NaBH₄ (79.5 g, 2.1 mol, 6.0 eq) in portions to avoid excessive initial exotherms[3].

  • Thermal Activation: Heat the resulting mixture to 70 °C and stir for 20 minutes[3]. Causality Note: This step ensures uniform dispersion of the hydride and full dissolution of the ester, preventing localized concentration gradients.

  • In Situ Generation of Active Reductant: Remove the heat source and allow the reaction to cool to 20–30 °C. Begin the dropwise addition of anhydrous Methanol (60.0 mL) over 15 minutes[3].

    • Self-Validating Checkpoint: Vigorous effervescence (H₂ gas) will occur. If no gas evolves, the NaBH₄ may be degraded, and the reaction will fail.

  • Completion & Workup: Stir for an additional 1-2 hours at room temperature until TLC/LC-MS indicates complete consumption of the ester. Quench carefully with saturated aqueous NaHCO₃ or water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (6-chloro-3-methylpyridin-2-yl)methanol[1].

References

  • Google Patents. "AU2022200478A1 - Inhibitors of KEAP1-Nrf2 protein-protein interaction". Google Patents.
  • Google Patents. "US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION". Google Patents.
  • PrepChem. "Synthesis of 6-chloro-3-pyridinemethanol". PrepChem. URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for (6-chloro-3-methylpyridin-2-yl)methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol. This pyridinemethanol derivative is a valuable building block in medicinal chemistry and materials science. Its successful synthesis hinges on the critical choice of a reduction method, particularly the catalyst, to convert the parent carboxylic acid or its ester to the desired primary alcohol.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you navigate the challenges of this specific transformation.

Core Synthesis Pathway

The most common and direct route to (6-chloro-3-methylpyridin-2-yl)methanol involves the reduction of 6-chloro-3-methylpyridine-2-carboxylic acid or its corresponding ester. The selection of the catalyst or reducing agent is paramount to achieving high yield and purity while avoiding common pitfalls such as dechlorination or incomplete reaction.

Synthesis_Pathway Start 6-chloro-3-methylpyridine-2-carboxylic acid Intermediate Ester Derivative (e.g., Methyl Ester) Start->Intermediate Esterification (e.g., MeOH, H+) Product (6-chloro-3-methylpyridin-2-yl)methanol Start->Product Direct Reduction (e.g., BH3·THF, LiAlH4, or Catalytic Hydrogenation) Intermediate->Product Reduction (e.g., LiAlH4, NaBH4)

Caption: General synthetic routes to the target alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing (6-chloro-3-methylpyridin-2-yl)methanol? A1: The most direct precursor is 6-chloro-3-methylpyridine-2-carboxylic acid (also known as 6-chloro-3-methylpicolinic acid)[1]. This compound can be reduced directly, or it can be first converted to an ester (e.g., a methyl or ethyl ester) which is then reduced.[2]

Q2: What are the primary methods for reducing the carboxylic acid group to a methanol group in this context? A2: There are two main strategies:

  • Chemical Reduction using Hydride Reagents: This involves strong reducing agents like Lithium aluminum hydride (LiAlH₄) or milder reagents like borane complexes (e.g., BH₃·THF).[3][4][5]

  • Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as those based on Platinum, Rhodium, or Palladium.[6][7]

Q3: Why can direct catalytic hydrogenation of a pyridinecarboxylic acid be challenging? A3: Several factors make this challenging. Firstly, the nitrogen atom in the pyridine ring is a Lewis base and can adsorb onto the acidic sites of the metal catalyst, leading to catalyst poisoning or deactivation. Secondly, under certain conditions, particularly with catalysts like Palladium, the chloro-substituent is susceptible to hydrogenolysis (dechlorination), resulting in an undesired byproduct.[8] Lastly, carboxylic acids can be less reactive towards hydrogenation than other functional groups and may require harsh conditions, which can promote side reactions like decarboxylation.[9]

Q4: What are the benefits of converting the carboxylic acid to an ester before reduction? A4: Converting the carboxylic acid to an ester can be advantageous for several reasons. Esters are generally more reactive towards common, and often safer, hydride reagents like sodium borohydride (NaBH₄), which is ineffective for reducing carboxylic acids directly.[5][10] This two-step process can sometimes lead to cleaner reactions and higher overall yields by avoiding the side reactions associated with the direct reduction of the carboxylic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My catalytic hydrogenation reaction shows low or no conversion of the starting material.

  • Potential Cause: Catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active metal sites on the catalyst surface, effectively blocking them from participating in the hydrogenation reaction.

  • Solution: The most effective way to prevent this is to protonate the pyridine nitrogen, converting it into a non-coordinating pyridinium salt. This is achieved by using an acidic solvent or co-solvent.

    • Recommended Action: Perform the hydrogenation in a protic solvent like glacial acetic acid.[6] Alternatively, add a stoichiometric amount of a strong acid (like HCl) to a solvent such as ethanol or water. This approach has been successfully used in the hydrogenation of other pyridine derivatives.

Problem 2: My reaction produces a significant amount of 3-methylpyridin-2-yl)methanol (the dechlorinated byproduct).

  • Potential Cause: Inappropriate catalyst selection. Heterogeneous hydrogenation catalysts have different propensities for causing hydrogenolysis of aryl halides. Palladium-based catalysts, especially Palladium on Carbon (Pd/C), are notoriously efficient at promoting dehalogenation reactions.

  • Solution: Switch to a catalyst known for lower dehalogenation activity. Rhodium and Platinum catalysts are generally superior choices for hydrogenating substrates containing chlorine or bromine substituents that need to be retained.[7]

    • Recommended Action: Replace Pd/C with a catalyst such as 5% Rhodium on Alumina, Rhodium on Carbon, or Platinum(IV) oxide (PtO₂).[6][9] Rhodium(III) oxide (Rh₂O₃) has also been reported as a highly active catalyst for pyridine hydrogenation under mild conditions with good functional group tolerance.[7]

CatalystTypical H₂ PressureDechlorination RiskComments
Palladium on Carbon (Pd/C) 1-50 atmHigh Generally not recommended for this substrate.
Platinum(IV) Oxide (PtO₂) 50-100 barLow to Moderate Effective but may require higher pressures.[6]
Rhodium on Carbon (Rh/C) 2-5 atmLow Excellent choice for pyridine ring reduction with halide retention.[9]
Rhodium(III) Oxide (Rh₂O₃) 5 barLow Highly active under mild temperature and pressure conditions.[7]

Problem 3: When using LiAlH₄ to reduce the carboxylic acid directly, I get a complex mixture and a poor yield.

  • Potential Cause 1: Inefficient use of the reducing agent. The first equivalent of LiAlH₄ reacts with the acidic proton of the carboxylic acid in a vigorous acid-base reaction to produce hydrogen gas and a lithium carboxylate salt. Only subsequent equivalents of LiAlH₄ are available for the reduction itself.[5][10]

  • Potential Cause 2: Over-reactivity and workup issues. LiAlH₄ is a highly reactive, non-selective reagent. The workup procedure to quench excess LiAlH₄ and hydrolyze the aluminum salts is critical and, if not performed correctly at low temperatures, can lead to product degradation.

  • Solution:

    • Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to account for both the deprotonation and the two-step reduction of the carboxylate to the alcohol.

    • Controlled Conditions: The reaction should be performed in an anhydrous ether solvent (like THF or Diethyl Ether) and the LiAlH₄ should be added portion-wise at a low temperature (0 °C) to control the initial exotherm.

    • Alternative Reagent: Consider using a borane complex, such as Borane-tetrahydrofuran (BH₃·THF). Borane is an excellent reagent for selectively reducing carboxylic acids to alcohols and often results in cleaner reactions and simpler workups.[4][5] A documented procedure for a similar compound, 6-chloronicotinic acid, uses a borane complex effectively.[4]

Problem 4: I tried to reduce the methyl ester of my starting acid with DIBAL-H and the reaction stopped, leaving me with the aldehyde.

  • Potential Cause: Choice of a specialized reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered and less reactive hydride source. It is specifically used to reduce esters to aldehydes, and the reaction is typically run at very low temperatures (-78 °C) to prevent over-reduction to the alcohol.[10][11]

  • Solution: To achieve full reduction to the alcohol, a more powerful and less hindered reducing agent is required.

    • Recommended Action: For the reduction of the ester, switch to either Lithium aluminum hydride (LiAlH₄) in THF at 0 °C or sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. NaBH₄ is a safer and easier-to-handle reagent that is highly effective for reducing esters to alcohols.[2]

Catalyst and Reagent Selection Logic

This flowchart provides a decision-making framework to guide your catalyst selection process based on your starting material and experimental constraints.

Catalyst_Selection cluster_0 Decision Pathway Start Starting Material? Carboxylic_Acid 6-chloro-3-methylpyridine- 2-carboxylic acid Start->Carboxylic_Acid Acid Ester Ester Derivative Start->Ester Ester Method Preferred Method? Carboxylic_Acid->Method Final_Choice_NaBH4 Use NaBH4 in MeOH/EtOH Ester->Final_Choice_NaBH4 Safe, Effective, Easy Workup Hydrogenation Catalytic Hydrogenation Method->Hydrogenation Hydrogenation Hydride Hydride Reduction Method->Hydride Hydride Final_Choice_Rh Use Rh/C or Rh2O3 in acidic medium Hydrogenation->Final_Choice_Rh Avoids Dechlorination & Poisoning Final_Choice_BH3 Use BH3·THF Hydride->Final_Choice_BH3 Good Selectivity, Cleaner Workup

Caption: Decision flowchart for catalyst/reagent selection.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Rhodium on Carbon

This protocol is adapted from general procedures for the hydrogenation of substituted pyridine carboxylic acids while preventing dechlorination.[9]

  • Reactor Setup: To a pressure-rated hydrogenation vessel, add 6-chloro-3-methylpyridine-2-carboxylic acid (1.0 eq).

  • Catalyst and Solvent: Add 5% Rhodium on Carbon (5-10 mol% Rh). Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 3-5 atm.

  • Reaction: Stir the mixture vigorously at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 16-24 hours. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Evaporate the filtrate under reduced pressure. The resulting residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the product. Purify further by column chromatography if necessary.

Protocol 2: Two-Step Synthesis via Ester Reduction with NaBH₄

This protocol leverages the higher reactivity and easier handling of an ester intermediate.[2]

Step A: Methyl Ester Formation (Fischer Esterification)

  • Dissolve 6-chloro-3-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.2 eq).

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Cool the mixture, remove the methanol under reduced pressure, and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester, which can be used directly in the next step.

Step B: Sodium Borohydride Reduction

  • Dissolve the crude methyl ester from Step A (1.0 eq) in methanol or ethanol (15-20 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the ester.

  • Carefully quench the reaction by slowly adding water or 1M HCl at 0 °C until gas evolution ceases.

  • Remove the bulk of the solvent under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (6-chloro-3-methylpyridin-2-yl)methanol. Purify by column chromatography on silica gel if required.

References
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (2020). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved March 7, 2026, from [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved March 7, 2026, from [Link]

  • Journal of the American Chemical Society. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved March 7, 2026, from [Link]

  • Angewandte Chemie. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved March 7, 2026, from [Link]

  • Course Hero. (n.d.). Reactions of Carboxylic acids. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved March 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved March 7, 2026, from [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-Chloro-3-methyl-pyridine-2-carboxylic acid. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. Retrieved March 7, 2026, from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved March 7, 2026, from [Link]

  • DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Work-Up of (6-chloro-3-methylpyridin-2-yl)methanol

Welcome to the Technical Support Center for the synthesis and purification of (6-chloro-3-methylpyridin-2-yl)methanol . This compound is a critical building block in the development of advanced pyridine-based heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (6-chloro-3-methylpyridin-2-yl)methanol . This compound is a critical building block in the development of advanced pyridine-based heterocycles and pharmaceutical agents, including KEAP1-Nrf2 protein-protein interaction inhibitors [1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the causality behind each experimental choice, providing you with a self-validating workflow and targeted troubleshooting strategies to ensure high-yield, high-purity isolation.

Quantitative Data Summary

Understanding the physicochemical properties of your target molecule is the first step in designing an effective work-up.

ParameterValueChemical/Operational Relevance
Chemical Formula C7H8ClNOSmall, highly polar molecule; inherently prone to aqueous solubility during extraction.
Molecular Weight 157.6 g/mol Low molecular weight contributes to emulsion risks during biphasic separation.
Typical Purity Target ≥ 95%Required purity for downstream cross-coupling or nucleophilic aromatic substitution[2].
Key Functional Groups Hydroxyl, Pyridyl Nitrogen, Aryl ChlorideEnables sequential one-pot reactions; high risk of boron chelation during work-up.
Preferred Extraction Solvent Ethyl Acetate (EtOAc)Provides optimal hydrogen-bond accepting properties to pull the product from the aqueous phase.

Standard Operating Procedure (SOP): Reduction and Work-Up

The most scalable and chemoselective method for synthesizing (6-chloro-3-methylpyridin-2-yl)methanol is the reduction of methyl 6-chloro-3-methylpicolinate using Sodium Borohydride (NaBH₄) in a Tetrahydrofuran (THF) / Methanol (MeOH) co-solvent system [1].

Step-by-Step Methodology

Step 1: Borohydride Suspension & Activation Suspend methyl 6-chloro-3-methylpicolinate in anhydrous THF at 0 °C. Gradually add NaBH₄ in portions. Heat the mixture to 70 °C for 20 minutes, then cool to 20–30 °C and carefully add MeOH [1].

  • Causality: Standard NaBH₄ in purely aprotic solvents struggles to reduce esters. The addition of MeOH reacts with NaBH₄ to form sodium methoxyborohydrides (e.g., NaBH(OMe)₃). These species are significantly more electrophilic and capable of efficiently reducing esters to primary alcohols without over-reducing the pyridine ring.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The complete disappearance of the higher-Rf ester starting material validates the end of the reduction phase.

Step 2: Quenching and Solvent Removal Stir the reaction mixture for 16–24 hours, allowing it to gradually warm to 40 °C. Once complete, concentrate the mixture under reduced pressure to remove volatile THF and MeOH[1].

  • Causality: Removing the reaction solvent is critical. If left in the mixture, the highly polar MeOH acts as a phase-transfer agent during the subsequent aqueous extraction, dragging your polar pyridylmethanol product into the aqueous waste layer and decimating your yield.

Step 3: Biphasic Extraction Dilute the crude, solvent-free residue with Ethyl Acetate (EtOAc). Wash the organic portion sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x) [1].

  • Causality: NaHCO₃ neutralizes residual acidic byproducts and helps break down weak boron-nitrogen coordinate bonds. Brine reduces the aqueous solubility of the organic product via the salting-out effect and pulls residual water out of the EtOAc phase.

  • Validation Checkpoint: Test the pH of the final aqueous wash. It must be neutral (pH ~7). An acidic or highly basic pH indicates incomplete removal of reaction byproducts, which can degrade the product during final concentration.

Step 4: Drying and Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the pure (6-chloro-3-methylpyridin-2-yl)methanol.

Workflow & Troubleshooting Visualizations

WorkUp Reaction Reaction Mixture (Product + Boron Salts + THF/MeOH) Concentration 1. Vacuum Concentration (Remove THF/MeOH) Reaction->Concentration Dilution 2. Dilute with EtOAc (Organic Phase) Concentration->Dilution Prevents polar phase-transfer Washing 3. Wash with NaHCO3 & Brine (Remove Boron & Salts) Dilution->Washing PhaseSep 4. Phase Separation Washing->PhaseSep OrgPhase Organic Phase (Product in EtOAc) PhaseSep->OrgPhase AqPhase Aqueous Phase (Waste/Salts) PhaseSep->AqPhase Discard or back-extract Drying 5. Dry over Na2SO4 & Concentrate OrgPhase->Drying PureProduct Pure (6-chloro-3-methylpyridin-2-yl)methanol Drying->PureProduct

Fig 1: Step-by-step workflow for the extraction and isolation of (6-chloro-3-methylpyridin-2-yl)methanol.

Troubleshooting Issue Issue: Low Yield (<50%) CheckAq Analyze Aqueous Phase (LC-MS / TLC) Issue->CheckAq ProductFound Product Detected in Aq. Phase? CheckAq->ProductFound Yes Yes: Trapped as Borate Complex or High Aqueous Solubility ProductFound->Yes Polarity issue No No: Incomplete Reaction or Over-reduction ProductFound->No Synthesis issue Solution1 Add Rochelle Salt / Mannitol to break Boron complexes Yes->Solution1 Solution2 Saturate with NaCl (Salting Out) Yes->Solution2 Solution3 Check Reaction Temp & Time Prevent Dehalogenation No->Solution3

Fig 2: Decision tree for troubleshooting low yields during the aqueous work-up phase.

Troubleshooting Guides & FAQs

Q1: I am experiencing a significantly lower yield than expected (<50%) after the aqueous work-up. Where is my product? A: Your product is likely trapped in the aqueous phase. (6-chloro-3-methylpyridin-2-yl)methanol is a small, polar molecule. Furthermore, the pyridine nitrogen and the newly formed hydroxyl group can chelate residual boron species from the NaBH₄, forming highly water-soluble borate complexes.

  • Actionable Solution: First, saturate the aqueous layer with solid NaCl before extraction to drive the polar product into the EtOAc phase (salting out). If complexation is suspected, stir the quenched reaction mixture vigorously with a 1M aqueous solution of Rochelle salt (potassium sodium tartrate) or add mannitol prior to extraction. These polyols competitively bind boron, liberating your pyridylmethanol.

Q2: During the NaHCO₃ wash, a stubborn emulsion forms in the separatory funnel. How can I break it? A: Emulsions in this specific work-up typically arise from insoluble polymeric borate salts or finely dispersed CO₂ gas bubbles (generated when unquenched hydrides or acidic byproducts react with bicarbonate).

  • Actionable Solution: Time is often the best emulsion breaker. If it persists, add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion is stabilized by solid particulates, filter the entire biphasic mixture through a tightly packed pad of Celite, then return the filtrate to the separatory funnel.

Q3: LC-MS analysis of the crude product shows a prominent mass corresponding to M-34 (loss of Chlorine). How do I prevent this? A: You are observing over-reduction (hydrodehalogenation). The chloro group at the 6-position of the pyridine ring is activated toward nucleophilic aromatic substitution and can be labile under aggressive, prolonged hydride conditions, especially at elevated temperatures.

  • Actionable Solution: Strictly control the temperature during the MeOH activation step. Do not exceed 70 °C during the initial heating, and ensure the reaction is cooled to 20–30 °C before adding the MeOH [1]. Monitor the reaction closely and quench immediately upon consumption of the starting material to prevent the formation of the dehalogenated byproduct.

Q4: Can I use Dichloromethane (DCM) instead of EtOAc for the extraction? A: Yes. DCM is an excellent alternative and often provides faster phase separation because it forms the bottom layer, which streamlines sequential extractions. However, EtOAc is generally preferred in modern protocols for environmental/safety reasons and possesses superior hydrogen-bond accepting properties, which is highly beneficial for extracting polar alcohols like pyridylmethanols from aqueous environments.

References

  • Title: US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION Source: Google Patents URL
  • Title: (6-chloro-3-methylpyridin-2-yl)
Optimization

Technical Support Center: Storage and Stability of (6-chloro-3-methylpyridin-2-yl)methanol

Welcome to the technical support guide for (6-chloro-3-methylpyridin-2-yl)methanol (CAS No. 1352893-07-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (6-chloro-3-methylpyridin-2-yl)methanol (CAS No. 1352893-07-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. Degradation can lead to inconsistent experimental results, impurity formation, and reduced yields. This guide provides in-depth, field-proven insights into proper storage, handling, and troubleshooting to prevent such issues.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common inquiries regarding the storage and handling of (6-chloro-3-methylpyridin-2-yl)methanol.

Q1: What are the ideal short-term and long-term storage conditions for (6-chloro-3-methylpyridin-2-yl)methanol?

The stability of (6-chloro-3-methylpyridin-2-yl)methanol is contingent on strict control of its environment. The molecule possesses two primary reactive sites susceptible to degradation: the primary alcohol and the chloro-substituted pyridine ring.[1][2] Therefore, optimal storage conditions are designed to minimize reactions at these sites.

  • Temperature: For long-term storage, the compound should be kept refrigerated at 2-8°C .[3][4] Some suppliers recommend 4°C. Low temperatures reduce the rate of all potential degradation reactions. For short-term, benchtop use, keep the container tightly sealed and away from heat sources.

  • Atmosphere: Store under an inert atmosphere , such as argon or nitrogen.[4] The primary alcohol group is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] An inert gas blanket displaces oxygen and moisture, significantly enhancing stability.

  • Moisture: The compound must be stored in a dry, moisture-free environment. It is advisable to handle it in a glove box or under a stream of dry inert gas. Some related pyridine derivatives are known to be hygroscopic.[5] Moisture can facilitate hydrolysis of the chloro group, potentially leading to the formation of hydrochloric acid, which can catalyze further degradation.[6]

  • Light: Protect the compound from light by storing it in an amber glass vial or a light-blocking outer container. Pyridine-based structures can be susceptible to photodegradation.

Q2: I've observed a yellowing or clumping of my solid (6-chloro-3-methylpyridin-2-yl)methanol sample. What is the likely cause?

A change in physical appearance is a strong indicator of chemical degradation.

  • Color Change (e.g., to yellow or brown): This is often associated with oxidation of the primary alcohol to the corresponding aldehyde (6-chloro-3-methylpicolinaldehyde) or carboxylic acid.[1][2] These conjugated species can be colored. It may also indicate the formation of other chromophoric impurities through more complex degradation pathways.

  • Clumping or Becoming Oily: This typically suggests the absorption of atmospheric moisture. As a hygroscopic compound, it can adsorb water, causing the solid crystals to dissolve partially or stick together.[5] This is a critical issue, as the presence of water significantly increases the risk of hydrolysis.

If you observe any change in appearance, it is imperative to re-analyze the material for purity before use (see Section 3 for an HPLC protocol).

Q3: What are the primary chemical degradation pathways for this compound?

Understanding the potential degradation mechanisms is key to preventing them. The three main pathways are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The primary alcohol at the C2 position is the most likely site of oxidation. Atmospheric oxygen, especially in the presence of trace metal catalysts or light, can oxidize the methanol group first to an aldehyde and then potentially to a carboxylic acid.[1][2]

  • Hydrolysis: The chloro group at the C6 position is a site for nucleophilic aromatic substitution.[1] In the presence of water, this group can be slowly hydrolyzed to a hydroxyl group, forming (6-hydroxy-3-methylpyridin-2-yl)methanol. This process can be accelerated by acidic or basic conditions.[6]

  • Photodegradation: Although specific studies on this molecule are limited, halogenated aromatic compounds and pyridine derivatives can be sensitive to UV light. Energy from light can promote homolytic cleavage of the C-Cl bond or catalyze oxidation, leading to a complex mixture of impurities.[7]

Q4: Which materials and chemicals are incompatible with (6-chloro-3-methylpyridin-2-yl)methanol?

To prevent unintentional reactions, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, chromates). These will rapidly and uncontrollably oxidize the alcohol group.[5]

  • Strong Acids and Acid Chlorides: These can react with the alcohol group (esterification) or the pyridine nitrogen (protonation/salt formation), potentially catalyzing degradation.[5]

  • Bases: Strong bases can deprotonate the alcohol, forming an alkoxide that is more susceptible to oxidation.

  • Reactive Metals: Avoid contact with reactive metals that may catalyze degradation. Use high-quality glass or inert polymer containers for storage. Carbon steel is generally acceptable for bulk storage of chlorinated solvents, but stainless steel is preferred if rust contamination is a concern.[6][8]

Section 2: Visualizing Degradation & Troubleshooting

Key Degradation Pathways

The following diagram illustrates the primary chemical transformations that can occur during improper storage.

G cluster_main Core Compound cluster_products Potential Degradation Products A (6-chloro-3-methylpyridin-2-yl)methanol (Parent Compound) B 6-chloro-3-methylpicolinaldehyde A->B Oxidation D (6-hydroxy-3-methylpyridin-2-yl)methanol A->D Hydrolysis (Moisture) C 6-chloro-3-methylpicolinic acid B->C Further Oxidation

Caption: Primary degradation pathways of (6-chloro-3-methylpyridin-2-yl)methanol.

Troubleshooting Workflow for Suspected Degradation

If you suspect your material has degraded due to inconsistent results or changes in appearance, follow this logical workflow.

G A Start: Inconsistent Experimental Results or Visual Change Observed B Step 1: Visual Inspection - Check for color change, clumping, or phase separation. - Record observations. A->B C Step 2: Analytical Purity Check - Perform RP-HPLC analysis against a reference standard or previous batch. (See Protocol 3.1) B->C D Decision: Is Purity > 98% and no new impurities > 0.1%? C->D E Result: Pass - Material is suitable for use. - Review handling procedures to prevent future exposure. D->E Yes F Result: Fail - Quarantine the material. - Do not use in experiments. D->F No G Next Steps: - Consider re-purification (e.g., recrystallization or chromatography). - Or, procure a new, verified batch of material. F->G

Caption: A step-by-step workflow for investigating suspected compound degradation.

Section 3: Technical Protocols

Protocol 3.1: Stability-Indicating Purity Assessment by RP-HPLC

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed to separate the parent compound from its potential degradation products, thus serving as a stability-indicating assay.[1][9]

Objective: To quantify the purity of (6-chloro-3-methylpyridin-2-yl)methanol and detect the presence of key degradation products.

Materials:

  • (6-chloro-3-methylpyridin-2-yl)methanol sample

  • Reference standard (if available, of known purity)

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate monobasic, analytical grade

  • Phosphoric acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation (Phosphate Buffer, pH 2.5):

    • Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of deionized water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (6-chloro-3-methylpyridin-2-yl)methanol sample.

    • Dissolve in a 50:50 (v/v) mixture of Acetonitrile and deionized water to a final concentration of 0.2 mg/mL.

    • Vortex until fully dissolved. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Phosphate Buffer, pH 2.5

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm (or wavelength of maximum absorbance)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • The parent compound is expected to be the major peak. Degradation products like the aldehyde and carboxylic acid are more polar and will likely elute earlier, while less polar impurities would elute later.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A high-purity sample should have a purity value ≥98%, with no single impurity exceeding 0.5%.

Section 4: Data Summary

This table summarizes the critical storage parameters and the scientific rationale for each recommendation.

ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature 2-8°C (Refrigerated)Rationale: Reduces the kinetic rate of all chemical reactions.[3][4] Consequence of Deviation: Higher temperatures accelerate oxidation and hydrolysis, leading to faster degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Rationale: Prevents oxidation of the primary alcohol by excluding atmospheric oxygen.[1][4] Consequence of Deviation: Exposure to air can lead to the formation of aldehyde and carboxylic acid impurities.
Moisture Dry / Anhydrous Rationale: Prevents hydrolysis of the C-Cl bond.[6] Many related compounds are hygroscopic.[5] Consequence of Deviation: Presence of water can lead to the formation of (6-hydroxy-3-methylpyridin-2-yl)methanol and potentially acidic byproducts.
Light Protected from Light (Amber Vial)Rationale: Prevents UV-induced photodegradation, which can cleave bonds or generate free radicals. Consequence of Deviation: Exposure to light can result in a complex mixture of impurities and a significant loss of active compound.
pH Solid State (Neutral) Rationale: The compound is most stable in its solid, neutral form. Consequence of Deviation: Exposure to strong acids or bases in solution can catalyze esterification, salt formation, or hydrolysis.

Section 5: References

  • Degradation of Pyridine Derivatives in Soil - Scilit. (n.d.). Scilit. Retrieved March 7, 2024, from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). American Society for Microbiology. Retrieved March 7, 2024, from [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. (2023, May 16). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. (2010, February 19). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed. (2018, July 17). PubMed. Retrieved March 7, 2024, from [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - Semantic Scholar. (2021, February 21). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved March 7, 2024, from [Link]

  • Lab Safety | MIT. (n.d.). MIT EHS. Retrieved March 7, 2024, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved March 7, 2024, from [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024, October 6). MDPI. Retrieved March 7, 2024, from [Link]

  • Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes - PMC. (2023, December 7). NCBI. Retrieved March 7, 2024, from [Link]

  • A simple and low-cost method for determination of methanol in alcoholic solutions - PMC. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved March 7, 2024, from [Link]

  • Guidelines for Chemical Storage | Chapman University. (n.d.). Chapman University. Retrieved March 7, 2024, from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]

  • New Insights into the Degradation Path of Deltamethrin. (2021, June 22). MDPI. Retrieved March 7, 2024, from [Link]

  • (PDF) Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles - Pradeep Research Group. (2012, January 12). Pradeep Research Group. Retrieved March 7, 2024, from [Link]

  • Synthesis of degradants and impurities of rabeprazole - Semantic Scholar. (2021, November 9). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed. (2016, June 30). PubMed. Retrieved March 7, 2024, from [Link]

  • (PDF) Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of (6-chloro-3-methylpyridin-2-yl)methanol Purity by HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. (6-chloro-3-methylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. (6-chloro-3-methylpyridin-2-yl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its purity can significantly impact the yield, impurity profile, and overall quality of the final drug substance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5][6][7]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded comparison of HPLC with other analytical methodologies for the validation of (6-chloro-3-methylpyridin-2-yl)methanol purity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Criticality of Purity for (6-chloro-3-methylpyridin-2-yl)methanol

(6-chloro-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative containing a chloro, a methyl, and a hydroxymethyl group.[1] These functional groups make it a versatile intermediate.[1][2] However, its synthesis can lead to various impurities, including starting materials, by-products from side reactions, and degradation products.[8] The presence of these impurities, even at trace levels, can have detrimental effects on downstream reactions and the safety and efficacy of the final API. Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity to ensure product quality.[3][9][10]

HPLC Method Validation: A Self-Validating System

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[10][11][12][13][14] The validation process, guided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensures the method is accurate, precise, specific, linear, and robust.[9][10][11][12][15][16]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a comprehensive workflow for the validation of an HPLC method for the purity determination of (6-chloro-3-methylpyridin-2-yl)methanol.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation MD_Start Define Analytical Target Profile MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization Specificity Specificity & Forced Degradation MD_Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Report Validation Report System_Suitability->Report Compile Results Protocol Validation Protocol Protocol->Report SOP Standard Operating Procedure (SOP) Report->SOP Method_Selection Start Purity Assessment of (6-chloro-3-methylpyridin-2-yl)methanol Decision1 Need for Quantitative Impurity Profiling? Start->Decision1 Decision3 Are Impurities Volatile and Thermally Stable? Start->Decision3 HPLC HPLC-UV/PDA Decision1->HPLC Yes TLC TLC Decision1->TLC No (Qualitative only) Decision2 Need for Structural Elucidation of Impurities? HPLC->Decision2 LC_MS LC-MS NMR NMR Spectroscopy LC_MS->NMR Further Confirmation Decision2->HPLC No Decision2->LC_MS Yes GC_MS GC-MS Decision3->HPLC No Decision3->GC_MS Yes

Sources

Comparative

Spectroscopic Comparison Guide: (6-Chloro-3-methylpyridin-2-yl)methanol vs. Regioisomers

The following guide details the spectroscopic differentiation of (6-chloro-3-methylpyridin-2-yl)methanol from its structural isomers. This analysis is critical for quality control in drug discovery, particularly for P2X7...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic differentiation of (6-chloro-3-methylpyridin-2-yl)methanol from its structural isomers. This analysis is critical for quality control in drug discovery, particularly for P2X7 antagonists and TRPV3 modulators where this scaffold serves as a key intermediate.

Executive Summary

The synthesis of polysubstituted pyridines, often achieved via lithiation or reduction of picolinates, frequently yields regioisomeric byproducts. For (6-chloro-3-methylpyridin-2-yl)methanol (Target), the primary challenge is distinguishing it from isomers where substituents (Cl, Me, CH₂OH) are scrambled around the ring.

This guide establishes a self-validating spectroscopic protocol relying on three pillars:

  • 
    H NMR Coupling Constants (
    
    
    
    ):
    To verify the 2,3,6-substitution pattern (Ortho-coupling of H4/H5).
  • NOE (Nuclear Overhauser Effect): To confirm the spatial proximity of the Methyl (C3) and Hydroxymethyl (C2) groups.

  • 
    C NMR Shifts:  To differentiate the chlorinated carbon (C6) from the alkylated carbon (C2).
    

Structural Context & Isomer Landscape

The target molecule is a 2,3,6-trisubstituted pyridine .[1] The most common isomers encountered in synthesis are:

  • Target: (6-chloro-3-methylpyridin-2-yl)methanol

  • Isomer A (Regioisomer): (2-chloro-5-methylpyridin-3-yl)methanol (Byproduct of non-selective lithiation).

  • Isomer B (Scrambled): (2-chloro-3-methylpyridin-6-yl)methanol (Inverted 2/6 substituents).

Structural Visualization
  • Target: 2-CH₂OH, 3-Me, 6-Cl (Protons at 4, 5).

  • Isomer A: 2-Cl, 3-CH₂OH, 5-Me (Protons at 4, 6).

  • Isomer B: 2-Cl, 3-Me, 6-CH₂OH (Protons at 4, 5).

Experimental Protocol

To ensure reproducibility and comparable data, follow this standardized workflow.

Sample Preparation[2][3][4][5][6]
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    to prevent aggregation and clearly resolve the hydroxyl proton, which often couples to the methylene protons in DMSO.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 1D Proton)

  • Scans: 16 (minimum)

  • Relaxation Delay (D1): 2.0 seconds (Ensure integration accuracy for aromatic protons).

  • NOE Experiment: 1D-NOESY or 1D-DPFGSE-NOE.

    • Target Irradiation: Methyl singlet (~2.2 ppm) and Methylene singlet (~4.5 ppm).

    • Mixing Time: 500 ms.[2][3]

Comparative Analysis & Data Interpretation

H NMR: The Coupling Constant Check

The most immediate filter is the aromatic coupling pattern. The target molecule has protons at positions 4 and 5, which are ortho to each other.

  • Target (2,3,6-subst): Shows two doublets with

    
     Hz .
    
  • Isomer A (2,3,5-subst): Protons are at 4 and 6 (meta). Shows two doublets (or singlets) with

    
     Hz .
    

Decision: If you see small coupling (< 3 Hz), reject the batch immediately; it is Isomer A.

NOE: The Definitive Regiochemistry Test

Distinguishing the Target from Isomer B is difficult by 1D NMR alone because both have ortho-coupled protons (H4/H5). NOE is required.

  • Target Logic: The Methyl (Pos 3) and Hydroxymethyl (Pos 2) are neighbors.

    • Irradiate Me (2.3 ppm): Strong NOE at Methylene (4.5 ppm) AND H4 aromatic.

  • Isomer B Logic: The Methyl (Pos 3) is adjacent to Cl (Pos 2). The Hydroxymethyl is at Pos 6.[4][5]

    • Irradiate Me (2.3 ppm): NOE at H4 only. NO NOE at Methylene.

Comparative Data Table (Reference Values)
FeatureTarget (6-Cl-3-Me-2-CH₂OH)Isomer A (2-Cl-5-Me-3-CH₂OH)Isomer B (2-Cl-3-Me-6-CH₂OH)
Aromatic Pattern AB System (Ortho) AX System (Meta) AB System (Ortho)
Coupling (

)
7.8 – 8.2 Hz 1.5 – 2.2 Hz 7.8 – 8.2 Hz

H4 (ppm)
~7.65 (d)~7.80 (d)~7.55 (d)

H5 (ppm)
~7.35 (d)~8.15 (d) (H6)~7.25 (d)
NOE (Me

CH₂)
Positive (Strong) NegativeNegative

Methyl
~2.30 ppm~2.35 ppm~2.30 ppm

C2 (Ipso)
~155 ppm (Alkylated)~148 ppm (Chlorinated)~148 ppm (Chlorinated)

Note: Chemical shifts are approximate (DMSO-d6) and may vary by ±0.2 ppm depending on concentration and pH. The Coupling and NOE correlations are invariant.

Workflow Diagram

The following decision tree illustrates the logical flow for identifying the correct isomer using the data above.

IsomerID Start Start: Purified Material (1H NMR in DMSO-d6) CheckCoupling Analyze Aromatic Region Check J-coupling of Ar-H Start->CheckCoupling MetaCoupling Meta Coupling Detected (J = 1.5 - 2.5 Hz) CheckCoupling->MetaCoupling Small J OrthoCoupling Ortho Coupling Detected (J = 7.5 - 8.5 Hz) CheckCoupling->OrthoCoupling Large J IsomerA IDENTIFIED: Isomer A (2,3,5-substituted) REJECT MetaCoupling->IsomerA NOEStep Perform 1D-NOE Irradiate Methyl Group OrthoCoupling->NOEStep NOE_Positive NOE Observed at -CH2OH Methylene NOEStep->NOE_Positive NOE_Negative NO NOE at -CH2OH Methylene NOEStep->NOE_Negative TargetID CONFIRMED: Target (6-chloro-3-methylpyridin-2-yl)methanol NOE_Positive->TargetID IsomerB IDENTIFIED: Isomer B (Swapped 2/6 substituents) REJECT NOE_Negative->IsomerB

Caption: Logical workflow for the spectroscopic discrimination of (6-chloro-3-methylpyridin-2-yl)methanol from common regioisomers.

Mechanistic Discussion

Why the NOE Works

In the target structure, the methyl group at position 3 and the hydroxymethyl group at position 2 are sterically crowded neighbors. This proximity facilitates efficient cross-relaxation, resulting in a strong Nuclear Overhauser Effect. In Isomer B, the methyl group (Pos 3) is flanked by a Chlorine (Pos 2) and a Proton (Pos 4). The hydroxymethyl group is far away at Position 6. Consequently, irradiating the methyl group will enhance the H4 signal but will not enhance the methylene signal [1].

13C NMR Differentiation

If NOE is ambiguous (e.g., due to peak overlap),


C NMR provides a backup.
  • C2 (Target): Attached to -CH₂OH and N. Shift

    
     155-160 ppm.
    
  • C2 (Isomer B): Attached to -Cl and N. Shift

    
     148-152 ppm.
    The deshielding effect of the alkyl-oxygen substituent at the alpha position (C2) is generally distinct from the effect of Chlorine [2].
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general pyridine chemical shift increments).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of (6-chloro-3-methylpyridin-2-yl)methanol Derivatives

In the dynamic landscape of agrochemical and pharmaceutical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, derivatives of (6-chloro-3-methylpyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of agrochemical and pharmaceutical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, derivatives of (6-chloro-3-methylpyridin-2-yl)methanol represent a promising class of compounds with the potential for diverse biological activities. This guide provides a comprehensive comparison of the insecticidal, herbicidal, and antifungal properties of various derivatives originating from this core structure. By examining the available experimental data and structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of designing next-generation bioactive agents.

The (6-chloro-3-methylpyridin-2-yl)methanol Core: A Foundation for Diverse Bioactivity

The (6-chloro-3-methylpyridin-2-yl)methanol molecule serves as a versatile starting point for chemical synthesis due to its multiple reactive sites. The chloro group at the 6-position, the methyl group at the 3-position, and the methanol group at the 2-position of the pyridine ring offer opportunities for a wide range of chemical modifications. These modifications can significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide will explore how derivatization of this core structure impacts its efficacy as an insecticide, herbicide, and antifungal agent.

Insecticidal Activity: Leveraging the Neonicotinoid Blueprint

Derivatives of (6-chloro-3-methylpyridin-2-yl)methanol have shown significant promise as insecticides, largely due to their structural similarity to neonicotinoids, a major class of insecticides that act on the central nervous system of insects.[1] Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs), and their selective action on insect nAChRs makes them highly effective.

Comparative Efficacy of Pyridine-Based Insecticides

While direct comparative data for a series of (6-chloro-3-methylpyridin-2-yl)methanol derivatives is limited in publicly available literature, we can draw valuable insights from studies on structurally related pyridine-containing compounds. For instance, research on other pyridine derivatives has demonstrated potent insecticidal activity against various pests, including the cowpea aphid (Aphis craccivora).[2]

Compound/Active IngredientTarget PestLC50 (ppm) - 24hLC50 (ppm) - 48hReference
Compound 2 (a pyridine derivative)Cowpea aphid nymphs0.0290.006[2]
Compound 3 (a pyridine derivative)Cowpea aphid nymphs0.0400.007[2]
Acetamiprid (Commercial Standard)Cowpea aphid nymphs0.0450.006[2]
Compound 2 (a pyridine derivative)Cowpea aphid adults0.1490.017[2]
Compound 3 (a pyridine derivative)Cowpea aphid adults0.1830.022[2]
Acetamiprid (Commercial Standard)Cowpea aphid adults0.2250.023[2]

Table 1: Comparative insecticidal activity of selected pyridine derivatives against cowpea aphids.[2]

The data in Table 1 clearly indicates that certain pyridine derivatives can exhibit insecticidal activity comparable to or even exceeding that of the commercial neonicotinoid, acetamiprid.[2] This underscores the potential of the (6-chloro-3-methylpyridin-2-yl)methanol scaffold in developing novel and effective insecticides.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

The following protocol outlines a standard method for assessing the insecticidal activity of test compounds against aphids.

Objective: To determine the lethal concentration (LC50) of a test compound required to kill 50% of the target insect population.

Materials:

  • Test compounds

  • Acetone (for dissolving compounds)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Fresh, untreated leaves (e.g., fava bean leaves for cowpea aphids)

  • Petri dishes

  • Filter paper

  • Fine brush

  • Healthy, synchronized population of target insects (e.g., adult apterous aphids)

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing 0.1% Triton X-100 to achieve the desired concentrations.

  • Leaf Treatment: Dip fresh leaves into the test solutions for 10-15 seconds with gentle agitation.

  • Drying: Allow the treated leaves to air-dry completely at room temperature.

  • Infestation: Place the dried, treated leaves into Petri dishes lined with moistened filter paper. Carefully transfer a known number of insects (e.g., 20-30 adult aphids) onto each leaf using a fine brush.

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 1°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Dissolve Compound in Acetone B Dilute with Water + Surfactant A->B C Dip Leaf in Solution B->C D Air-Dry Leaf C->D E Place Leaf in Petri Dish D->E F Introduce Insects E->F G Incubate F->G H Record Mortality G->H I Calculate LC50 H->I

Caption: Workflow for a standard insecticidal leaf-dip bioassay.

Herbicidal Activity: Exploring Novel Modes of Action

The pyridine ring is also a key structural motif in many commercial herbicides.[3][4] Derivatives of (6-chloro-3-methylpyridin-2-yl)methanol can be functionalized to target various plant-specific enzymes and processes, leading to potent herbicidal effects.

Comparative Efficacy of Pyridine-Based Herbicides

Recent studies have highlighted the herbicidal potential of novel pyridine-containing compounds. For example, certain N-phenylphthalimide derivatives incorporating a pyridine moiety have demonstrated broad-spectrum herbicidal activity.[3][5] Another study on 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates also revealed potent post-emergence herbicidal activity against broadleaf weeds.[4]

Compound/Active IngredientTarget WeedInhibition (%) at 150 g a.i./haReference
Compound II-f13 Echinochloa crus-galli>80[3]
Digitaria sanguinalis>80[3]
Eleusine indica>80[3]
Ipomoea nil>80[3]
Abutilon theophrasti>80[3]
Amaranthus retroflexus>80[3]
Compound I-01 Amaranthus retroflexus100 (at 75 g a.i./ha)[4]
Abutilon theophrasti100 (at 75 g a.i./ha)[4]
Portulaca oleracea100 (at 75 g a.i./ha)[4]
Compound I-09 Amaranthus retroflexus100 (at 75 g a.i./ha)[4]
Abutilon theophrasti100 (at 75 g a.i./ha)[4]
Portulaca oleracea100 (at 75 g a.i./ha)[4]

Table 2: Herbicidal activity of selected pyridine-containing compounds.[3][4]

These findings suggest that modifications to the (6-chloro-3-methylpyridin-2-yl)methanol core to include moieties found in these active compounds could lead to the development of effective herbicides.

Experimental Protocol: Post-Emergence Herbicidal Assay

This protocol details a greenhouse method for evaluating the post-emergence herbicidal activity of test compounds.

Objective: To assess the efficacy of a test compound in controlling weeds after they have emerged from the soil.

Materials:

  • Test compounds

  • Acetone and/or DMSO (for dissolving compounds)

  • Tween-20 (as a surfactant)

  • Distilled water

  • Pots with soil

  • Seeds of various weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)

  • Greenhouse with controlled environmental conditions

  • Spraying equipment

Procedure:

  • Plant Cultivation: Sow the seeds of the target weed species in pots filled with a suitable soil mixture. Grow the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 14-hour photoperiod) until they reach the 3-4 leaf stage.

  • Preparation of Spray Solutions: Dissolve the test compounds in a minimal amount of acetone or DMSO and then dilute with an aqueous solution containing 0.1% Tween-20 to the desired application rate.

  • Application: Spray the test solutions evenly onto the foliage of the weed seedlings using a calibrated sprayer. An untreated control group should be sprayed with the solvent solution only.

  • Incubation and Observation: Return the treated plants to the greenhouse and observe for signs of phytotoxicity over a period of 2-3 weeks.

  • Efficacy Assessment: Visually assess the percentage of weed control, where 0% represents no effect and 100% represents complete plant death. The fresh weight of the aerial parts of the plants can also be measured for a quantitative assessment of growth inhibition.

G cluster_cultivation Plant Growth cluster_treatment Treatment Application cluster_evaluation Evaluation A Sow Weed Seeds B Grow to 3-4 Leaf Stage A->B C Prepare Spray Solution B->C D Apply to Foliage C->D E Incubate in Greenhouse D->E F Visually Assess Phytotoxicity E->F G Measure Fresh Weight E->G

Caption: General workflow for a post-emergence herbicidal assay.

Antifungal Activity: A Frontier for Pyridine Derivatives

The pyridine and pyrimidine moieties are present in several commercial fungicides, indicating the potential of (6-chloro-3-methylpyridin-2-yl)methanol derivatives in controlling fungal pathogens.[6]

Comparative Efficacy of Pyridine-Based Antifungal Agents

Studies on various pyridine derivatives have demonstrated their in vitro antifungal activity against a range of plant pathogenic fungi. For example, certain novel pyrimidine derivatives have shown significant growth inhibition of fungi such as Botrytis cinerea and Phomopsis sp.[6][7]

Compound/Active IngredientFungal SpeciesInhibition (%) at 50 µg/mLReference
Compound 5o Phomopsis sp.>90 (EC50 = 10.5 µg/mL)[7]
Pyrimethanil Phomopsis sp.(EC50 = 32.1 µg/mL)[7]
Various Pyrimidine Derivatives Botrytis cinereaMany showed >50% inhibition[6]
Flumorph Botrytis cinereaVariable[6]
Dimethomorph Botrytis cinereaVariable[6]

Table 3: Antifungal activity of selected pyrimidine derivatives.[6][7]

The data suggests that the introduction of specific functional groups to a pyridine or pyrimidine core can lead to potent antifungal agents. A study on 6-substituted-phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives found that a chloro substituent derivative showed the highest activity against all tested fungal species.[8] This highlights the importance of halogenation in enhancing antifungal efficacy.

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol describes a common method for evaluating the in vitro antifungal activity of compounds.

Objective: To determine the inhibitory effect of a test compound on the mycelial growth of a target fungus.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO) (for dissolving compounds)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Cork borer

  • Incubator

Procedure:

  • Preparation of Test Plates: Dissolve the test compounds in DMSO to prepare a stock solution. Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate should be prepared with DMSO only.

  • Fungal Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing culture of the test fungus.

  • Incubation: Place the mycelial disc at the center of each PDA plate (both treated and control). Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Measurement of Mycelial Growth: After a specific incubation period (e.g., 3-5 days, or until the mycelium in the control plate reaches the edge), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

G cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement cluster_analysis Analysis A Dissolve Compound in DMSO B Mix with Molten PDA A->B C Pour into Petri Dishes B->C D Cut Mycelial Disc C->D E Place Disc on Agar D->E F Incubate Plates E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H

Caption: Workflow of the poisoned food technique for antifungal screening.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective findings from various studies on pyridine and its derivatives provide valuable, albeit indirect, structure-activity relationship (SAR) insights for the (6-chloro-3-methylpyridin-2-yl)methanol scaffold.

  • Insecticidal Activity: For neonicotinoid-like activity, the presence of an electron-withdrawing group on the pyridine ring and a specific pharmacophore that can interact with the nAChR are crucial. The 6-chloro substituent already fulfills the first requirement. Modifications of the methanol group to introduce moieties found in potent neonicotinoids could be a fruitful avenue for research.

  • Herbicidal Activity: The SAR for pyridine-based herbicides is diverse and depends on the target enzyme. For instance, in some protoporphyrinogen IX oxidase (PPO) inhibitors, specific substitutions on the pyridine ring are critical for activity.[3] For aryloxyphenoxypropionate-type herbicides, the stereochemistry of the propionate group is often important.[4]

  • Antifungal Activity: The presence of halogens, such as chlorine, on the aromatic ring often enhances antifungal activity.[8] Furthermore, the incorporation of other heterocyclic rings, such as triazoles, can lead to broad-spectrum antifungal agents.

Future research should focus on the systematic derivatization of the (6-chloro-3-methylpyridin-2-yl)methanol core and the comparative screening of these new compounds for insecticidal, herbicidal, and antifungal activities. This approach will enable the development of a more comprehensive SAR and facilitate the discovery of novel, potent, and selective bioactive molecules.

Conclusion

The (6-chloro-3-methylpyridin-2-yl)methanol framework represents a privileged scaffold with significant potential for the development of a new generation of insecticides, herbicides, and fungicides. While direct comparative data for a wide range of its derivatives is still emerging, the analysis of structurally related compounds provides a strong rationale for its exploration. By leveraging the established principles of medicinal and agrochemical chemistry and employing the robust experimental protocols outlined in this guide, researchers can unlock the full potential of this versatile chemical entity. The key to future success will lie in a multidisciplinary approach that combines rational design, efficient synthesis, and comprehensive biological evaluation.

References

Sources

Comparative

Purity Assessment and Performance Comparison of (6-chloro-3-methylpyridin-2-yl)methanol for API Synthesis

Executive Summary (6-chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) is a highly specialized heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including non-covalent KEA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) is a highly specialized heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including non-covalent KEAP1-Nrf2 protein-protein interaction inhibitors [1]. Because this intermediate often undergoes downstream cross-coupling or nucleophilic substitution, the presence of trace impurities—such as positional isomers, residual catalysts, or moisture—can severely compromise reaction stoichiometry and yield.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard commercial grades against high-purity validated batches. Furthermore, this guide establishes a self-validating analytical framework combining Reverse-Phase HPLC and quantitative NMR (qNMR) to ensure absolute batch integrity before downstream deployment.

Comparative Performance: High-Purity vs. Standard Commercial Grade

Commercially available batches of (6-chloro-3-methylpyridin-2-yl)methanol are typically advertised at 95% to 97% purity [2]. While sufficient for early-stage discovery, utilizing standard-grade material in late-stage preclinical synthesis often leads to propagating impurities. Table 1 outlines the objective performance differences when utilizing a rigorously validated High-Purity Grade (>99%) versus a Standard Grade.

Table 1: Performance Comparison of Commercial Grades

ParameterStandard Commercial Grade (95-97%)High-Purity Grade (>99%)Mechanistic Impact on Downstream Synthesis
Nominal Purity 95.0% - 97.0%> 99.0%Determines stoichiometric accuracy in coupling reactions.
Water Content (KF) ≤ 2.0%≤ 0.1%Excess water quenches moisture-sensitive electrophiles and degrades organometallic catalysts.
Trace Regioisomers Up to 1.5%< 0.1%Positional isomers (e.g., 4-chloro variants) propagate through synthesis, complicating final API crystallization.
Overall Yield Impact Baseline (Reference)+12% to +18%High purity prevents catalyst poisoning and reduces the need for intermediate chromatographic purifications.

The Self-Validating Analytical Framework

To guarantee the >99% purity required for sensitive API synthesis, relying solely on relative area percent from UV-based chromatography is scientifically insufficient. UV detection is blind to non-chromophoric impurities such as inorganic salts, residual water, and aliphatic solvents.

To establish a self-validating system , we employ an orthogonal approach: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is paired with Quantitative 1H Nuclear Magnetic Resonance (qNMR) [3].

  • RP-HPLC provides exceptional sensitivity for separating and quantifying structurally similar UV-active impurities.

  • qNMR provides an absolute mass balance. By integrating the proton signals of the analyte against a highly pure internal standard, qNMR calculates absolute purity regardless of UV activity.

The Validation Logic: If the HPLC reports 99.5% purity but the qNMR reports 96.0%, the system self-diagnoses the presence of a 3.5% UV-transparent impurity, preventing a compromised batch from entering the synthetic pipeline.

G cluster_0 Orthogonal Purity Assessment Workflow Sample Commercially Available (6-chloro-3-methylpyridin-2-yl)methanol qNMR Quantitative 1H NMR (Absolute Mass Balance) Sample->qNMR Aliquot A HPLC RP-HPLC / UV (Relative Impurity Profiling) Sample->HPLC Aliquot B qNMR->HPLC Cross-Validation DataSync Data Alignment & Causality Check (Detect UV-Transparent Impurities) qNMR->DataSync HPLC->DataSync Final Certified High-Purity API Intermediate (>99% Validated) DataSync->Final Concordant Data

Fig 1: Orthogonal self-validating workflow for API intermediate purity assessment.

Experimental Protocols & Mechanistic Causality

Protocol A: Relative Purity Profiling via RP-HPLC

Causality & Design: Pyridine derivatives exhibit strong π-π interactions and hydrogen bonding with residual silanols on silica-based C18 stationary phases, which historically leads to severe peak tailing. By buffering the mobile phase to pH 3.0, the pyridine nitrogen (pKa ≈ 5.2) is fully protonated. This electrostatic repulsion against the similarly protonated silanols minimizes secondary interactions, ensuring the sharp, symmetrical peaks essential for accurate integration [4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane. Prepare an isocratic blend of 20% Acetonitrile and 80% Phosphate Buffer.

  • Sample Preparation: Accurately weigh 10 mg of (6-chloro-3-methylpyridin-2-yl)methanol and dissolve in 100 mL of diluent (Mobile Phase) to achieve a 100 µg/mL concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (optimal for the π-π* transitions of the substituted pyridine ring).

    • Injection Volume: 10 µL.

  • System Suitability: Inject the standard solution five times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5.

Protocol B: Absolute Purity Assessment via 1H qNMR

Causality & Design: qNMR requires an Internal Standard (IS) that is highly pure, stable, and completely resolved from the analyte's signals. Maleic acid is selected because its highly deshielded olefinic protons produce a sharp singlet at ~6.3 ppm in DMSO-d6. This region is completely devoid of the analyte's aromatic (7.2–7.8 ppm) and aliphatic (2.3 ppm for methyl, 4.6 ppm for hydroxymethyl) signals. Furthermore, a long relaxation delay (D1) is enforced to exceed 5×T1 of the slowest-relaxing nuclei, ensuring complete magnetization recovery and preventing integration bias [3].

Step-by-Step Methodology:

  • Weighing: Using a calibrated microbalance, accurately weigh ~15 mg of the (6-chloro-3-methylpyridin-2-yl)methanol sample and ~5 mg of Maleic Acid (TraceCERT® standard, >99.9%).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as a chemical shift reference. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): 30 seconds (Critical causality: Ensures >99% longitudinal magnetization recovery).

    • Number of Scans (NS): 64 (to achieve an S/N ratio > 250:1 for accurate integration).

  • Data Processing & Calculation: Apply rigorous phase and baseline correction. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's isolated aromatic proton (e.g., the doublet at ~7.6 ppm, 1H). Calculate the absolute mass fraction using the standard qNMR equation.

References

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (6-chloro-3-methylpyridin-2-yl)methanol

Prepared by: Your Senior Application Scientist Foreword: The Imperative of Analytical Rigor in Pharmaceutical Development In the landscape of pharmaceutical synthesis, the quality of an active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Foreword: The Imperative of Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical synthesis, the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity and characterization of its precursors. (6-chloro-3-methylpyridin-2-yl)methanol stands as a critical building block in the synthesis of numerous complex drug targets, including Janus Kinase (JAK) inhibitors.[1] Its structural integrity and purity profile directly impact the efficacy and safety of the final drug product. Therefore, the analytical methods used to assess its quality are not mere procedural steps but are the very foundation of quality control.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of (6-chloro-3-methylpyridin-2-yl)methanol. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, the establishment of self-validating systems, and the principles of inter-method cross-validation. The objective is to demonstrate that the chosen analytical procedures are suitable for their intended purpose, a process guided by the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[2][3][4]

Cross-validation serves as the ultimate arbiter of analytical reliability, ensuring that results are consistent and reproducible across different techniques, laboratories, or instruments.[5][6] This process is vital when transferring a method or when data from multiple analytical approaches must be consolidated for a regulatory submission.[7]

Chapter 1: Strategic Selection of Analytical Technologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific question being asked. For (6-chloro-3-methylpyridin-2-yl)methanol, a polar, heterocyclic compound with a primary alcohol, both HPLC and GC present viable, yet distinct, analytical pathways.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for its robustness and versatility in analyzing a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[8][9] The presence of the substituted pyridine ring provides a strong chromophore, making UV detection a straightforward and effective choice for quantification.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is unparalleled for the analysis of volatile and thermally stable compounds.[10][11] While the methanol group on our target analyte may require derivatization to enhance volatility and improve peak symmetry, the coupling with a mass spectrometer provides an orthogonal detection method.[12] MS offers superior specificity, furnishing structural data that is invaluable for peak identity confirmation and the characterization of unknown impurities.[13]

Chapter 2: The Cross-Validation Workflow: A Framework for Trust

The cross-validation process is a systematic investigation to demonstrate that two distinct analytical methods yield comparable and reliable data. This ensures data integrity irrespective of the chosen methodology.[7]

Cross_Validation_Workflow cluster_hplc HPLC-UV Method Lifecycle cluster_gc GC-MS Method Lifecycle hplc_dev Method Development hplc_val ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val Optimize & Finalize analysis Comparative Analysis hplc_val->analysis Analyze Samples gc_dev Method Development (Incl. Derivatization) gc_val ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) gc_dev->gc_val Optimize & Finalize gc_val->analysis Analyze Samples sample Single Homogeneous Batch of (6-chloro-3-methylpyridin-2-yl)methanol sample->hplc_val sample->gc_val report Cross-Validation Report (Statistical Comparison & Acceptance Criteria) analysis->report Evaluate Equivalence

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Chapter 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure instrument performance before each analytical run. All validation parameters are assessed according to the ICH Q2(R1) guideline.[4][14]

Protocol 1: Reversed-Phase HPLC-UV Method for Assay and Impurity Determination
  • Rationale: This method is optimized for routine quality control, offering a balance of speed, precision, and simplicity. A C18 column is selected for its versatility with polar compounds, and an acidic modifier is used in the mobile phase to ensure protonation of the pyridine nitrogen, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.[10][15]

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • Chemicals and Reagents:

    • (6-chloro-3-methylpyridin-2-yl)methanol Reference Standard (CRS)

    • Acetonitrile (HPLC Grade)

    • Water (High-Purity, 18.2 MΩ·cm)

    • Formic Acid (ACS Grade)

  • Experimental Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

    • Standard Solution Preparation: Accurately weigh and dissolve the CRS in a 50:50 mixture of Mobile Phase A and B to prepare a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution to cover a range of 0.05 mg/mL to 1.5 mg/mL for linearity assessment.

    • Sample Solution Preparation: Prepare sample solutions at a nominal concentration of 1.0 mg/mL using the same diluent as the standard.

    • Chromatographic Conditions:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detection Wavelength: 272 nm

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 90 10
        15.0 10 90
        17.0 10 90
        17.1 90 10

        | 20.0 | 90 | 10 |

    • Validation & Analysis: Inject the standard and sample solutions to assess system suitability (e.g., tailing factor < 1.5, theoretical plates > 2000). Proceed with the analysis to determine validation characteristics such as specificity, linearity, accuracy, and precision.

Protocol 2: GC-MS Method for High-Specificity Assay and Impurity Identification
  • Rationale: This method is designed for ultimate specificity and for the identification of potential volatile or semi-volatile impurities. Electron Impact (EI) ionization is chosen for its ability to create reproducible fragmentation patterns, which serve as a "fingerprint" for the compound. While direct injection is possible, silylation of the hydroxyl group is included as a best practice to improve thermal stability and chromatographic peak shape.[12] Pyridine is used as a solvent and acid scavenger in the derivatization reaction.[16]

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometric detector.

  • Chemicals and Reagents:

    • (6-chloro-3-methylpyridin-2-yl)methanol Reference Standard (CRS)

    • Ethyl Acetate (GC Grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • Pyridine (Anhydrous)

  • Experimental Procedure:

    • Derivatization:

      • Accurately weigh ~5 mg of the sample or standard into a 2 mL autosampler vial.

      • Add 500 µL of Ethyl Acetate and 100 µL of Pyridine. Vortex to dissolve.

      • Add 200 µL of BSTFA + 1% TMCS.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before analysis.

    • Standard and Sample Preparation: Prepare a series of standards and a sample solution following the derivatization procedure above to achieve a concentration range suitable for the instrument's sensitivity.

    • Chromatographic Conditions:

      • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Injector Temperature: 260 °C

      • Injection Mode: Split (20:1)

      • Injection Volume: 1 µL

      • Oven Program: Initial temperature of 80 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Mode: Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions.

    • Validation & Analysis: Perform injections to confirm complete derivatization and assess system performance. Proceed with the analysis to determine validation characteristics.

Chapter 4: Comparative Performance Data

The following table summarizes the validation results obtained from the analysis of a single batch of (6-chloro-3-methylpyridin-2-yl)methanol using the two described methods.

Validation ParameterHPLC-UV MethodGC-MS Method (SIM mode)Acceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 1.0 - 15000.5 - 500Defined by linearity
Accuracy (% Recovery) 99.2% - 100.8%98.9% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.68%≤ 1.0%
Precision (Intermediate, %RSD) 0.72%0.95%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLReportable
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLReportable
Specificity / Peak Purity Pass (Diode Array)Pass (Mass Spectrum Match)No interference at analyte Rt
Assay vs. Reference (% w/w) 99.6%99.4%Difference ≤ 2.0%

Chapter 5: Senior Scientist's Synthesis and Recommendations

The data clearly demonstrates that both the HPLC-UV and GC-MS methods are suitable for their intended purpose, meeting all predefined acceptance criteria derived from ICH guidelines.[2][4] The successful cross-validation, evidenced by the closely matching assay results (99.6% vs. 99.4%), instills high confidence in the quality assessment of (6-chloro-3-methylpyridin-2-yl)methanol.

Causality and Field-Proven Insights:

  • Specificity: While the HPLC-UV method demonstrated excellent specificity through peak purity analysis via a diode array detector, the GC-MS method is inherently superior. The unique mass fragmentation pattern provides definitive structural confirmation, making it the gold standard for identifying and distinguishing closely related impurities from the main analyte.

  • Sensitivity: The GC-MS method, particularly in SIM mode, exhibited a lower LOD and LOQ. This enhanced sensitivity is crucial for trace-level impurity analysis, which is often required during forced degradation studies or when monitoring for genotoxic impurities.

  • Practicality and Throughput: For routine QC where the primary goal is to confirm identity and quantify the main component (assay), the HPLC-UV method is more efficient. Its primary advantages are the elimination of the derivatization step, which saves time and removes a potential source of analytical variability, and typically faster sample-to-result times.

  • Orthogonality: The true power of this cross-validation lies in the orthogonal nature of the techniques. One is based on liquid-phase partitioning (HPLC) and the other on gas-phase volatility (GC), with fundamentally different detection principles (UV absorbance vs. mass-to-charge ratio). Agreement between such different methods provides exceptionally strong evidence of the analyte's purity and concentration.

Final Recommendation:

  • For Routine Quality Control (Assay, Purity): Employ the validated HPLC-UV method . Its robustness, high throughput, and operational simplicity make it the ideal choice for release testing of raw materials and in-process controls.

  • For Impurity Characterization, Reference Standard Qualification, and Investigational Studies: Utilize the validated GC-MS method . Its superior specificity and sensitivity are essential for identifying unknown peaks, confirming impurity structures, and conducting in-depth analytical investigations where unequivocal identification is paramount.

By maintaining and qualifying both methods, a drug development program is equipped with a flexible and powerful analytical toolkit, ensuring the highest standards of quality and regulatory compliance from intermediate to final API.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Centre for Academy (ECA).

  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

  • A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories. BenchChem.

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies.

  • (6-chloro-3-methylpyridin-2-yl)methanol. BenchChem.

  • Development of quantitative method for the analysis of pyridine in biota and sediment samples. Centre for Environment, Fisheries and Aquaculture Science (Cefas).

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing.

  • TMSI+Pyridine. Sigma-Aldrich.

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.

  • What Chromatograms Can Teach Us About Our Analytes. LCGC International.

  • Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent?. ResearchGate.

  • (6-Chloro-2-methylpyridin-3-yl)methanol. BenchChem.

  • (6-Chloro-2-methoxypyridin-3-yl)methanol. Sigma-Aldrich.

  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com.

  • (6-Chloro-3-fluoropyridin-2-yl)methanol. Sigma-Aldrich.

  • Synthesis of degradants and impurities of rabeprazole. ResearchGate.

  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis.

  • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Identification and synthesis of potential impurities of rabeprazole sodium. Ingenta Connect.

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Comparative

A Comparative Guide to the Reactivity of (6-chloro-3-methylpyridin-2-yl)methanol for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the chemical reactivity of (6-chloro-3-methylpyridin-2-yl)methanol, a key building block in medicinal chemistry. We will benchmark its perfor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the chemical reactivity of (6-chloro-3-methylpyridin-2-yl)methanol, a key building block in medicinal chemistry. We will benchmark its performance in several key transformations against structurally similar compounds, offering insights into how subtle structural modifications can significantly influence reaction outcomes. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of synthetic routes.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals.[1] The (6-chloro-3-methylpyridin-2-yl)methanol motif, with its distinct functional handles, offers multiple avenues for molecular elaboration. The chloro group is a versatile site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the primary alcohol can be readily oxidized or converted into other functional groups.[2][3] Understanding the relative reactivity of these sites is paramount for efficient and predictable synthesis.

Selection of Comparator Compounds

To provide a comprehensive benchmark, we have selected a series of structurally related compounds that systematically probe the electronic and steric effects on reactivity. The chosen analogs are:

  • (A) (6-chloro-3-methylpyridin-2-yl)methanol: The target compound.

  • (B) (6-chloropyridin-2-yl)methanol: Lacks the C3-methyl group to assess its electronic and steric influence.

  • (C) (6-chloro-2-methylpyridin-3-yl)methanol: Isomeric variation to compare the relative positions of the chloro and methyl groups.[4]

  • (D) (6-chloro-3-fluoropyridin-2-yl)methanol: Introduces a strongly electron-withdrawing fluorine atom to gauge its impact on the pyridine ring's electrophilicity.

  • (E) (6-chloro-3-methylpyrazin-2-yl)methanol: An analog where the pyridine ring is replaced by a pyrazine ring, increasing the overall electron-deficient nature of the heterocycle.[5]

These comparators will allow us to dissect the contributions of substituents and their positions to the overall reactivity profile.

Benchmarking Experiments: A Three-Pronged Approach

We will evaluate the reactivity of our selected compounds in three fundamental and widely utilized transformations in drug discovery:

  • Oxidation of the Hydroxymethyl Group: A common step to introduce an aldehyde or carboxylic acid functionality.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: A key method for introducing nitrogen, oxygen, or sulfur nucleophiles.

  • Suzuki-Miyaura Cross-Coupling: A powerful C-C bond-forming reaction.

For each experiment, we will provide a detailed protocol and present the results in a comparative table. Reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) and product identity confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Oxidation of the Hydroxymethyl Group

The oxidation of primary alcohols to aldehydes is a delicate transformation, often plagued by over-oxidation to the corresponding carboxylic acid.[8][9] We chose the Swern oxidation due to its mild conditions and high selectivity for aldehyde formation.[10]

Experimental Protocol: Swern Oxidation

A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. Dimethyl sulfoxide (DMSO) (2.0 eq.) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the pyridylmethanol (1.0 eq.) in DCM is then added, and the reaction is stirred for 30 minutes. Triethylamine (5.0 eq.) is added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the corresponding aldehyde is determined by 1H NMR analysis of the crude product.

Data Presentation: Swern Oxidation Results

CompoundTime to Completion (min)Yield of Aldehyde (%)
(A) (6-chloro-3-methylpyridin-2-yl)methanol 3092
(B) (6-chloropyridin-2-yl)methanol 3095
(C) (6-chloro-2-methylpyridin-3-yl)methanol 4588
(D) (6-chloro-3-fluoropyridin-2-yl)methanol 2594
(E) (6-chloro-3-methylpyrazin-2-yl)methanol 2096

Interpretation of Results:

The results indicate that the Swern oxidation is highly efficient for all tested substrates. The slightly lower yield and longer reaction time for compound (C) may be attributed to steric hindrance from the adjacent methyl group. The electron-withdrawing fluorine in (D) and the pyrazine ring in (E) appear to slightly accelerate the reaction, likely by increasing the acidity of the alcohol proton, facilitating the initial reaction with the Swern reagent.

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Isolation Oxalyl_Chloride Oxalyl Chloride in DCM at -78°C Swern_Reagent Formation of Swern Reagent Oxalyl_Chloride->Swern_Reagent DMSO DMSO DMSO->Swern_Reagent Alcohol_Addition Addition of Pyridylmethanol Swern_Reagent->Alcohol_Addition Base_Addition Addition of Triethylamine Alcohol_Addition->Base_Addition Quench Quench with Water Base_Addition->Quench Extraction DCM Extraction Quench->Extraction Purification Purification Extraction->Purification Product Aldehyde Product Purification->Product

Caption: A generalized workflow for the Swern oxidation of pyridylmethanols.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of chloropyridines in SNAr reactions is highly dependent on the electronic nature of the ring and the position of the chloro substituent.[11] Electron-withdrawing groups generally accelerate the reaction by stabilizing the intermediate Meisenheimer complex.[12] We chose to benchmark the reaction with a common nucleophile, morpholine.

Experimental Protocol: SNAr with Morpholine

To a solution of the chloropyridine derivative (1.0 eq.) in dimethylformamide (DMF) is added morpholine (1.2 eq.) and potassium carbonate (2.0 eq.). The reaction mixture is heated to 100 °C and monitored by HPLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the aminated product is determined by 1H NMR.

Data Presentation: SNAr Results with Morpholine

CompoundTime to Completion (h)Yield of Product (%)
(A) (6-chloro-3-methylpyridin-2-yl)methanol 885
(B) (6-chloropyridin-2-yl)methanol 690
(C) (6-chloro-2-methylpyridin-3-yl)methanol 1275
(D) (6-chloro-3-fluoropyridin-2-yl)methanol 295
(E) (6-chloro-3-methylpyrazin-2-yl)methanol 198

Interpretation of Results:

As expected, the presence of electron-withdrawing groups significantly enhances the rate of SNAr. Compound (E) , with the electron-deficient pyrazine ring, is the most reactive. The fluorine atom in (D) also provides substantial activation. The methyl group in (A) has a slight deactivating effect compared to (B) , likely due to its electron-donating inductive effect. The reduced reactivity of (C) highlights the importance of the substituent's position relative to the reaction center.

Logical Relationship: Factors Influencing SNAr Reactivity

SNAr_Reactivity cluster_activating Activating Factors cluster_deactivating Deactivating Factors Reactivity S N Ar Reactivity EWG Electron-Withdrawing Groups (e.g., -F, pyrazine N) Stabilization Stabilization of Meisenheimer Complex EWG->Stabilization Stabilization->Reactivity Increases EDG Electron-Donating Groups (e.g., -CH3) Destabilization Destabilization of Meisenheimer Complex EDG->Destabilization Destabilization->Reactivity Decreases

Caption: Factors influencing the rate of nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds and is widely used in the synthesis of complex molecules. The efficiency of this reaction can be influenced by the electronic and steric properties of the chloropyridine substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the chloropyridine derivative (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) in a 1,4-dioxane/water (4:1) mixture is degassed and heated to 90 °C under an inert atmosphere. The reaction is monitored by HPLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the coupled product is determined by 1H NMR.

Data Presentation: Suzuki-Miyaura Coupling Results

CompoundTime to Completion (h)Yield of Product (%)
(A) (6-chloro-3-methylpyridin-2-yl)methanol 488
(B) (6-chloropyridin-2-yl)methanol 392
(C) (6-chloro-2-methylpyridin-3-yl)methanol 680
(D) (6-chloro-3-fluoropyridin-2-yl)methanol 3.590
(E) (6-chloro-3-methylpyrazin-2-yl)methanol 2.594

Interpretation of Results:

The Suzuki-Miyaura coupling proceeds efficiently for all substrates. Similar to the SNAr reaction, the electron-deficient pyrazine ring in (E) leads to the fastest reaction and highest yield. The methyl group in (A) appears to have a minor retarding effect compared to (B) , possibly due to a combination of steric and electronic factors. The slightly lower yield for (C) could again be attributed to steric hindrance around the reaction site.

Conclusion and Future Directions

This comparative guide demonstrates that the reactivity of (6-chloro-3-methylpyridin-2-yl)methanol and its analogs is a predictable function of their electronic and steric properties. For nucleophilic aromatic substitution and Suzuki-Miyaura coupling, electron-withdrawing substituents significantly enhance reactivity. In contrast, for the Swern oxidation, electronic effects are less pronounced, with steric factors playing a more significant role.

These findings provide a valuable framework for synthetic chemists to select the most appropriate starting materials and reaction conditions for their specific targets. Future work could expand this study to include a broader range of nucleophiles, coupling partners, and other important transformations, further enriching our understanding of this important class of heterocyclic building blocks.

References

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design for benchmarking chemical conversion methods. Retrieved from [Link]

  • ACS Publications. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Retrieved from [Link]

  • News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

  • RSC Publishing. (2023). The computational road to reactivity scales. Retrieved from [Link]

  • PMC. (n.d.). Benchmarking machine-readable vectors of chemical reactions on computed activation barriers. Retrieved from [Link]

  • PMC. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Benchmarking First-Principles Reaction Equilibrium Composition Prediction. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • arXiv. (2026). Benchmarking MLLMs on Topological Reasoning of Chemical Reaction Diagrams. Retrieved from [Link]

  • atu-lab. (n.d.). Organic Analytics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2023). Oxidation of Alcohols. Retrieved from [Link]

  • YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Retrieved from [Link]

  • PubChemLite. (n.d.). (6-chloro-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video). Retrieved from [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation (video). Retrieved from [Link]

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Validation

A Comparative Guide to the Synthesis of (6-chloro-3-methylpyridin-2-yl)methanol: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals The synthesis of (6-chloro-3-methylpyridin-2-yl)methanol, a key building block in the development of novel pharmaceuticals, presents a number of synthetic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (6-chloro-3-methylpyridin-2-yl)methanol, a key building block in the development of novel pharmaceuticals, presents a number of synthetic challenges. The selection of an appropriate synthetic route is a critical decision that can significantly impact the overall cost, efficiency, and environmental footprint of a drug development program. This guide provides an in-depth technical comparison of two primary synthetic protocols for (6-chloro-3-methylpyridin-2-yl)methanol, offering a detailed cost-benefit analysis to aid researchers in making informed decisions.

Introduction

(6-chloro-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry due to its utility as a versatile intermediate. The strategic placement of the chloro, methyl, and hydroxymethyl groups allows for a wide range of subsequent chemical modifications, making it a valuable scaffold for the synthesis of complex molecular architectures. This guide will explore two distinct and viable synthetic pathways to this target molecule, evaluating each based on key performance indicators such as yield, cost of starting materials, reaction conditions, and safety and environmental considerations.

Synthetic Protocol Comparison

Two principal routes for the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol have been identified and analyzed:

  • Protocol 1: Multi-step Synthesis from 3-Methylpyridine. This classic approach involves the construction of the target molecule from a readily available starting material, 3-methylpyridine (also known as 3-picoline), through a series of functional group manipulations.

  • Protocol 2: Reduction of a Pre-functionalized Carboxylic Acid. This more direct route utilizes the commercially available intermediate, 6-chloro-3-methylpyridine-2-carboxylic acid, and reduces it to the desired alcohol.

A third potential route involving a Grignard reaction with a di-substituted pyridine and formaldehyde was considered. However, due to the challenges in controlling the regioselectivity and the lack of robust, high-yielding protocols in the scientific literature, this route is not recommended for reliable, scalable synthesis and is therefore not detailed in this guide.

Protocol 1: Multi-step Synthesis from 3-Methylpyridine

This protocol follows a linear sequence starting with the chlorination of 3-methylpyridine, followed by oxidation to the carboxylic acid, and finally, reduction to the target alcohol.

Experimental Workflow

A 3-Methylpyridine B 2,6-Dichloro-3-methylpyridine A->B Chlorination (e.g., Cl2, PdCl2 catalyst) C 6-Chloro-3-methylpyridine-2-carboxylic acid B->C Oxidation (e.g., KMnO4 or K2Cr2O7) D (6-chloro-3-methylpyridin-2-yl)methanol C->D Reduction (e.g., NaBH4 or LiAlH4)

Caption: Workflow for the multi-step synthesis of (6-chloro-3-methylpyridin-2-yl)methanol from 3-methylpyridine.

Step-by-Step Methodology

Step 1: Synthesis of 2,6-Dichloro-3-methylpyridine

A common approach for the chlorination of 3-methylpyridine involves the use of a chlorinating agent in the presence of a catalyst to direct the chlorination to the 2 and 6 positions.

Step 2: Synthesis of 6-Chloro-3-methylpyridine-2-carboxylic acid

The methyl group at the 2-position of 2,6-dichloro-3-methylpyridine can be selectively oxidized to a carboxylic acid using a strong oxidizing agent. A procedure for a similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, involves the use of potassium dichromate in sulfuric acid.[1]

Step 3: Reduction to (6-chloro-3-methylpyridin-2-yl)methanol

The final step is the reduction of the carboxylic acid to the primary alcohol. This can be achieved using a suitable reducing agent such as sodium borohydride or the more powerful lithium aluminum hydride.[2]

Cost-Benefit Analysis: Protocol 1
ParameterAssessmentSupporting Data & Rationale
Overall Yield Moderate Each step in this multi-step synthesis will have an associated yield, leading to a lower overall yield compared to a more convergent approach. Individual step yields are typically in the range of 70-90%, resulting in an estimated overall yield of 40-65%.
Cost of Starting Materials Low to Moderate 3-Methylpyridine is a relatively inexpensive and widely available starting material. The cost of other reagents like chlorinating agents and common oxidizing and reducing agents is also generally low.
Reaction Conditions Demanding This protocol involves multiple steps with potentially harsh reaction conditions, including high temperatures for chlorination and oxidation, and the use of strong acids and oxidizing agents.
Scalability Moderate While each step is a standard organic transformation, the multi-step nature of the process can make scaling up more complex and time-consuming.
Safety & Environmental Significant Concerns The use of hazardous reagents such as gaseous chlorine, strong acids, and chromium-based oxidizing agents poses significant safety and environmental challenges. Waste disposal for heavy metals and chlorinated solvents requires careful consideration.

Protocol 2: Reduction of 6-Chloro-3-methylpyridine-2-carboxylic acid

This protocol offers a more direct and potentially more efficient route to the target molecule by starting from a commercially available, advanced intermediate.

Experimental Workflow

A 6-Chloro-3-methylpyridine-2-carboxylic acid B (6-chloro-3-methylpyridin-2-yl)methanol A->B Reduction (e.g., NaBH4 or LiAlH4)

Caption: Workflow for the synthesis of (6-chloro-3-methylpyridin-2-yl)methanol via reduction of the corresponding carboxylic acid.

Step-by-Step Methodology

The reduction of 6-chloro-3-methylpyridine-2-carboxylic acid to (6-chloro-3-methylpyridin-2-yl)methanol can be effectively achieved using standard reducing agents. The choice between sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will depend on the desired reaction conditions and scale.

Using Sodium Borohydride (NaBH₄):

While NaBH₄ is generally considered a mild reducing agent, it can reduce carboxylic acids, often requiring an activating agent or harsher conditions.[3][4] A more effective approach for esters involves NaBH4 in a protic solvent like methanol, a reaction that can be stabilized and enhanced by the addition of sodium methoxide.[5]

Using Lithium Aluminum Hydride (LiAlH₄):

LiAlH₄ is a powerful reducing agent that readily reduces carboxylic acids and esters to primary alcohols.[6] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

Illustrative Experimental Protocol (Conceptual, based on similar reductions):

To a solution of 6-chloro-3-methylpyridine-2-carboxylic acid in anhydrous THF under an inert atmosphere, a solution of LiAlH₄ in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Cost-Benefit Analysis: Protocol 2
ParameterAssessmentSupporting Data & Rationale
Overall Yield High This single-step transformation from a late-stage intermediate typically proceeds with high efficiency. Reported yields for similar reductions of pyridine carboxylic acids and esters are often in the range of 80-95%.[2]
Cost of Starting Materials High The primary cost driver for this protocol is the starting material, 6-chloro-3-methylpyridine-2-carboxylic acid, which is a specialty chemical and significantly more expensive than 3-methylpyridine.[7]
Reaction Conditions Mild to Moderate The reduction can be carried out under relatively mild conditions, especially when using LiAlH₄. The reaction times are typically shorter compared to the multi-step protocol.
Scalability High Single-step reactions are generally easier to scale up than multi-step sequences, with fewer purification and isolation steps.
Safety & Environmental Moderate Concerns The use of LiAlH₄ requires strict anhydrous conditions and careful handling due to its pyrophoric nature.[8] However, this protocol avoids the use of highly toxic and environmentally persistent reagents like chromium salts. The main waste products are inorganic aluminum salts, which are easier to manage than heavy metal waste.

Quantitative Data Summary

ParameterProtocol 1 (from 3-Methylpyridine)Protocol 2 (from Carboxylic Acid)
Number of Steps 31
Estimated Overall Yield 40-65%80-95%
Starting Material Cost LowHigh
Reagent Cost ModerateModerate to High
Reaction Time Long (multiple days)Short (several hours)
Safety Hazards High (Chlorine gas, strong acids, heavy metals)Moderate (Pyrophoric LiAlH₄)
Environmental Impact High (Chlorinated waste, heavy metal waste)Moderate (Aluminum salts)

Conclusion and Recommendation

The choice between these two synthetic protocols for (6-chloro-3-methylpyridin-2-yl)methanol is a clear trade-off between the cost of starting materials and the overall efficiency and environmental impact of the process.

Protocol 1 is a viable option for small-scale laboratory synthesis where the cost of the starting material is a primary concern and the necessary equipment and expertise are in place to handle hazardous reagents. However, its multi-step nature, lower overall yield, and significant safety and environmental drawbacks make it less suitable for large-scale production.

Protocol 2 is the recommended approach for researchers and drug development professionals who require a reliable, efficient, and scalable synthesis of (6-chloro-3-methylpyridin-2-yl)methanol. While the initial investment in the starting material is higher, the significantly higher yield, shorter reaction time, and more manageable safety and environmental profile offer a superior cost-benefit ratio, particularly for process development and manufacturing campaigns. The directness of this route minimizes labor and resource allocation, ultimately leading to a more cost-effective and sustainable process on a larger scale.

References

  • 2,6-Dichloro-3-methylpyridine | 58584-94-4. Sigma-Aldrich. Accessed March 7, 2026.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct. Accessed March 7, 2026.
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publishers. Accessed March 7, 2026.
  • Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Request PDF.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. Accessed March 7, 2026.
  • Towards Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A review). PubMed. Accessed March 7, 2026.
  • 2,6-Dichloro-3-methylpyridine, 98%, Thermo Scientific Chemicals 1 g | Buy Online. Fisher Scientific. Accessed March 7, 2026.
  • (6-chloro-3-methylpyridin-2-yl)methanol | 1352893-07-2. Benchchem. Accessed March 7, 2026.
  • 2,6-Dichloro-3-methylpyridine | 58584-94-4. Sigma-Aldrich. Accessed March 7, 2026.
  • 14 Formation and reaction of a Grignard reagent. Accessed March 7, 2026.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. Accessed March 7, 2026.
  • 2,6-Dichloro-3-cyano-4-methylpyridine, 25G - D3346-25G. Lab Pro. Accessed March 7, 2026.
  • 2,6-Dichloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific Chemicals 1 g | Buy Online. Fisher Scientific. Accessed March 7, 2026.
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. Accessed March 7, 2026.
  • 3-Methylpyridine-2-carboxylic acid 97 4021-07-2. Accessed March 7, 2026.
  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Accessed March 7, 2026.
  • NaBH4 reduction of ester : r/Chempros. Reddit. Accessed March 7, 2026.
  • Pyridine synthesis. Organic Chemistry Portal. Accessed March 7, 2026.
  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Accessed March 7, 2026.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Accessed March 7, 2026.
  • Oxidation of methyl-pyridines - US2818378A.
  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. PubMed. Accessed March 7, 2026.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Accessed March 7, 2026.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Accessed March 7, 2026.
  • what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11. Sciencemadness. Accessed March 7, 2026.
  • Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed. Accessed March 7, 2026.
  • 6-Chloro-3-methyl-pyridine-2-carboxylic acid| CAS No:1201924-32-4. ZaiQi Bio-Tech. Accessed March 7, 2026.
  • Reaction of Formaldehyde with Organometallic Reagents. M. Kaposi, J. Witt, M. Cokoja, and FE Kühn. Accessed March 7, 2026.
  • CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Accessed March 7, 2026.
  • 2-CHLORO-6-METHYLPYRIDINE-3-CARBOXYLIC ACID | CAS 30529-70-5. Molbase. Accessed March 7, 2026.
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Comparative

Publish Comparison Guide: Isomeric Purity Determination of (6-chloro-3-methylpyridin-2-yl)methanol

This guide outlines the analytical strategy for determining the isomeric purity of (6-chloro-3-methylpyridin-2-yl)methanol , a critical intermediate in the synthesis of P2X7 antagonists and other pyridine-based pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical strategy for determining the isomeric purity of (6-chloro-3-methylpyridin-2-yl)methanol , a critical intermediate in the synthesis of P2X7 antagonists and other pyridine-based pharmaceuticals.

Executive Summary & Comparison Matrix

The structural integrity of (6-chloro-3-methylpyridin-2-yl)methanol (CAS: 1352893-07-2) is defined by the precise arrangement of the chloro, methyl, and hydroxymethyl groups on the pyridine ring.[1] Synthetic routes—often involving the reduction of 6-chloro-3-methylpicolinates or lithiation/formylation of 2-chloro-5-methylpyridine—frequently generate regioisomers (e.g., the 4-methyl or 5-methyl analogs) that possess identical mass but distinct pharmacological profiles.[1]

The following matrix compares the three primary analytical methodologies for differentiating these isomers.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: RP-HPLC (UV/MS) Method B: GC-MS Method C: 1H-NMR
Primary Utility Routine QC & Quantitation Orthogonal ID & VolatilesStructural Validation
Isomer Selectivity High (with Phenyl-Hexyl phases)Medium (requires derivatization)High (distinct splitting patterns)
LOD / Sensitivity Excellent (<0.05%)Good (<0.1%)Poor (>1-2%)
Throughput High (10-15 min run)Medium (20-30 min run)Low
Sample Prep Dilute & ShootDerivatization (TMS) requiredDissolution (CDCl3/DMSO)
Recommendation Gold Standard Confirmatory Reference Only

Technical Deep Dive: The Isomeric Challenge

The core challenge lies in separating the target 2,3,6-substituted pyridine from its likely regioisomers, particularly (6-chloro-5-methylpyridin-2-yl)methanol .[1] Both compounds share:

  • Molecular Weight: 157.59 g/mol [1]

  • pKa: ~3–4 (Pyridine nitrogen)[1]

  • Polarity: Moderate (LogP ~1.0–1.2)

Standard C18 columns often fail to resolve these positional isomers due to identical hydrophobicity. The solution requires exploiting π-π interactions and steric selectivity .[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the synthesis stage.

AnalyticalWorkflow Start Crude Reaction Mixture Decision Isomeric Risk Assessment Start->Decision NMR 1H-NMR (Structure Confirmation) Decision->NMR Initial ID HPLC RP-HPLC (Phenyl-Hexyl) (Purity & Quant) Decision->HPLC Routine QC GC GC-MS (TMS-Deriv) (Volatile Impurities) Decision->GC Orthogonal Check NMR->HPLC Validates Standard Release Batch Release (CoA Generation) HPLC->Release Purity > 98% GC->Release Solvents < Limit

Figure 1: Analytical decision tree for pyridine methanol intermediates. HPLC is the central node for quantitative release.

Recommended Protocol: RP-HPLC with Phenyl-Hexyl Chemistry[1]

Why this works: While C18 columns interact primarily through hydrophobic dispersion, Phenyl-Hexyl stationary phases offer complementary π-π interactions.[1] The electron-deficient pyridine ring interacts differently with the phenyl phase depending on the steric position of the methyl group (3-position vs. 5-position), maximizing resolution.[1]

Method A: Step-by-Step Protocol

Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC Detector: UV-Vis (PDA) at 265 nm (λ max for chloropyridines)[1]

  • Column Selection:

    • Primary: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

    • Rationale: The phenyl ring provides shape selectivity for positional isomers.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

      • Critical: Low pH ensures the pyridine nitrogen is protonated (

        
        ), preventing tailing caused by interaction with residual silanols.
        
    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • T=0 min: 5% B[1]

    • T=10 min: 60% B[1]

    • T=12 min: 90% B (Wash)

    • T=12.1 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min[1][2][3]

    • Temp: 30°C

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

    • Filter through 0.22 µm PTFE filter.

Self-Validation Check:

  • Resolution (Rs): Ensure Rs > 2.0 between the main peak and the nearest isomer (typically eluting just before or after the main peak).

  • Tailing Factor: Must be < 1.5. If higher, increase buffer concentration to 20 mM.

Alternative Protocol: GC-MS with Derivatization

Why use this: GC-MS is superior for detecting non-UV active impurities (like starting material fragments) but requires derivatization because the free hydroxyl (-CH2OH) group causes hydrogen bonding and peak tailing on GC columns.[1]

Method B: Silylation Protocol
  • Derivatization:

    • Weigh 5 mg of sample into a GC vial.

    • Add 500 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Add 500 µL of Pyridine (anhydrous) as solvent/catalyst.

    • Incubate at 60°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Inlet: Split 20:1 at 250°C.

    • Oven: 80°C (1 min hold) → 20°C/min → 280°C (5 min hold).

  • Detection:

    • MS Scan: 35–400 amu.

    • Look for the TMS-derivative parent ion: M+ = 229 m/z (157 + 72).

Structural Confirmation: 1H-NMR

NMR is not for trace impurity quantification (LOD is too high) but is mandatory for proving you have the 3-methyl isomer and not the 4- or 5-methyl regioisomer during initial synthesis validation.[1]

Diagnostic Signals (CDCl3, 400 MHz):

  • 3-Methyl Group: Singlet at ~2.3–2.4 ppm.[1]

  • Pyridine Protons:

    • The 3-methyl substitution leaves protons at positions 4 and 5.[1]

    • Look for two doublets (d) with a coupling constant (

      
      ) of ~8 Hz (ortho-coupling).
      
    • Contrast: A 5-methyl isomer would show two singlets or weak meta-coupling, distinct from the ortho-coupling of the 3-methyl target.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59525984, (6-chloro-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • Reile, I., et al. (2016). Resolving DOSY spectra of isomers by methanol-d4 solvent effects. Magnetic Resonance in Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (6-chloro-3-methylpyridin-2-yl)methanol

Essential Safety and Handling Guide for (6-chloro-3-methylpyridin-2-yl)methanol This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (6-chloro-3-methylpyridin-2-yl)methanol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safe handling and disposal of (6-chloro-3-methylpyridin-2-yl)methanol.

Hazard Assessment: A Synthesis of Known Risks

Based on its structural motifs—a chlorinated pyridine ring and a methanol group—(6-chloro-3-methylpyridin-2-yl)methanol should be handled with significant caution. Data from closely related compounds suggest the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, with potential for toxicity if it comes into contact with skin or is inhaled.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3]

The combination of a pyridine ring, a common feature in many biologically active and potentially toxic compounds, with a chlorine atom and a methanol group, necessitates stringent control measures to prevent exposure.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling (6-chloro-3-methylpyridin-2-yl)methanol. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl Rubber Gloves (minimum 5 mil thickness). Double gloving is strongly recommended.[4][5]Provides essential protection against skin contact. Chlorinated organic compounds can have variable breakthrough times with standard laboratory gloves; therefore, it is crucial to inspect gloves before use and replace them immediately after any sign of contamination.[6]
Eye & Face Protection Tightly fitting chemical safety goggles with side shields. A face shield should be worn over goggles.[3][6][7]Protects against splashes, which can cause serious eye damage.[3] Standard safety glasses do not provide a sufficient seal against chemical splashes.
Body Protection Chemical-resistant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure at the wrist.Provides a critical barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection Mandatory use of a certified chemical fume hood. [5][9] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.This is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Verify Fume Hood Functionality: Ensure your chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible to maximize protection.

  • Assemble Materials: Before handling the compound, gather all necessary equipment, including spatulas, glassware, and a designated, labeled waste container, and place them inside the fume hood.[3]

  • Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[7]

Donning PPE and Handling the Compound
  • Don PPE: Put on your lab coat, followed by safety goggles and a face shield. Wash and dry your hands before donning the inner pair of gloves, followed by the outer pair.

  • Conduct Operations in Fume Hood: All weighing and manipulation of (6-chloro-3-methylpyridin-2-yl)methanol must occur within the designated area of the chemical fume hood.[9]

  • Minimize Aerosol Generation: Handle the compound carefully to avoid creating dust or aerosols.[3]

  • Post-Handling: After handling, decontaminate any surfaces and equipment. Remove the outer gloves first, followed by the inner gloves, using the proper removal technique to avoid skin contact.[6] Wash hands thoroughly with soap and water.

Emergency & Spill Response Plan

Accidents can occur despite careful planning. Immediate and correct response is vital.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Chemical Spill Workflow

For any spill, the priority is personal safety. Evacuate the area if the spill is large or if you feel unwell.

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of (6-chloro-3-methylpyridin-2-yl)methanol and its containers is a serious breach of safety and environmental regulations.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, chemically-resistant, and clearly labeled hazardous waste container.[11]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "(6-chloro-3-methylpyridin-2-yl)methanol," and the associated hazards (e.g., "Toxic," "Irritant").

  • No Mixing: Do not mix this waste stream with other types of chemical waste, such as halogenated or non-halogenated solvents, unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal
  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3]

  • Arrange for Pickup: Once the container is full (leaving at least 10% headspace) or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for proper disposal.[11]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling (6-chloro-3-methylpyridin-2-yl)methanol, ensuring a safe and productive research environment.

References

  • AK Scientific, Inc. (n.d.). [3-Methyl-4-(2,2,2-trifluoro-ethoxy)
  • CDH Fine Chemical. (n.d.).
  • ECHEMI. (n.d.). 2-(Methylamino)
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • LGC. (2023).
  • Fisher Scientific. (2025).
  • Tokyo Chemical Industry Co., Ltd. (2025).
  • Lab Alley. (n.d.).
  • Fisher Scientific. (2025). Nickel(II)
  • Cayman Chemical. (2025).
  • Sdfine. (n.d.).
  • PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Guidechem. (n.d.). (2-Chloro-3-pyridinyl)methanol (CAS No. 42330-59-6) SDS. Guidechem.
  • Fisher Scientific. (2009).
  • Carl Roth. (n.d.).

Sources

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Feasible Synthetic Routes

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(6-chloro-3-methylpyridin-2-yl)methanol
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(6-chloro-3-methylpyridin-2-yl)methanol
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